molecular formula C5HClN2O2S B2775386 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid CAS No. 269400-52-4

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid

Cat. No.: B2775386
CAS No.: 269400-52-4
M. Wt: 188.59
InChI Key: OTGSSAYMYNTUSI-UHFFFAOYSA-N
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Description

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid is a useful research compound. Its molecular formula is C5HClN2O2S and its molecular weight is 188.59. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClN2O2S/c6-4-2(1-7)3(5(9)10)11-8-4/h(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGSSAYMYNTUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid CAS 269400-52-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (CAS 269400-52-4).

CAS 269400-52-4 | Structural Analysis, Synthesis & Applications

Executive Summary

3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid (CAS 269400-52-4) is a highly functionalized heterocyclic building block belonging to the isothiazole class.[1] It is structurally characterized by a five-membered aromatic ring containing sulfur and nitrogen at adjacent positions (1,2-azole), substituted with a chlorine atom at position 3, a nitrile (cyano) group at position 4, and a carboxylic acid moiety at position 5.

This compound serves as a critical intermediate in the discovery of agrochemicals (specifically plant activators and fungicides analogous to Isotianil) and pharmaceuticals (targeting enzyme inhibitors). Its unique substitution pattern offers three distinct orthogonal reaction handles—an electrophilic nitrile, a nucleophile-displaceable chloride, and a modifiable acid—making it a versatile scaffold for fragment-based drug design (FBDD).

Physicochemical Profile

The following data consolidates predicted and experimental properties essential for handling and formulation.

PropertyValue / DescriptionSignificance
Chemical Name 3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acidIUPAC nomenclature (Isothiazole core)
CAS Number 269400-52-4Unique identifier
Molecular Formula C₅HClN₂O₂S-
Molecular Weight 188.59 g/mol Low MW, ideal for FBDD
Physical State Off-white to pale yellow solidTypical for halogenated isothiazoles
Acidity (pKa) ~2.5 – 3.0 (Predicted)Stronger acid than benzoic acid due to electron-withdrawing ring/substituents
LogP ~1.2 (Predicted)Moderate lipophilicity; good membrane permeability potential
Solubility Soluble in DMSO, MeOH, DMF; Low in waterRequires polar organic solvents for reactions
H-Bond Donors/Acceptors 1 Donor (COOH) / 4 Acceptors (N, O, CN)Interaction points for protein binding

Synthetic Methodologies

The synthesis of highly substituted isothiazoles requires precise regiocontrol. Two primary strategies are employed: De Novo Cyclization (constructing the ring) and Late-Stage Functionalization (modifying an existing core).

Strategy A: Modified Oxidative Cyclization (The "Bayer" Type Route)

This route is analogous to the industrial synthesis of Isotianil intermediates but adapted for the 4-cyano substituent. It relies on the reaction of carbon disulfide with cyanide sources, followed by chlorination and cyclization.[2]

  • Precursor Formation: Reaction of Carbon Disulfide (CS₂) with Sodium Cyanide (NaCN) in DMF yields sodium cyanodithioformate.

  • Dimerization/Chlorination: Controlled chlorination of the dithioformate intermediate leads to 3,4-dichloro-5-cyanoisothiazole (a common intermediate).

  • Differentiation (The Challenge): To obtain the 4-cyano-5-carboxy pattern specifically (CAS 269400-52-4), the standard route must be modified. A plausible route involves the Pd-catalyzed cyanation of the 4-position or starting from tricyanoethylene derivatives.

Strategy B: Palladium-Catalyzed Cyanation (Proposed High-Yield Route)

Given the difficulty of introducing a cyano group at position 4 via electrophilic aromatic substitution, a transition-metal-catalyzed approach using 3,4-dichloroisothiazole-5-carboxylate is the most chemically sound laboratory method.

  • Starting Material: Methyl 3,4-dichloroisothiazole-5-carboxylate.

  • Reagent: Zn(CN)₂ (Zinc Cyanide).

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ + Xantphos.

  • Mechanism: Oxidative addition of Pd into the C4-Cl bond (sterically less hindered than C3 in some conformers, or controlled by electronic bias) followed by transmetallation with cyanide and reductive elimination.

  • Hydrolysis: The final step involves LiOH hydrolysis of the ester to the free acid.

Visualization: Synthetic Pathway

Synthesis cluster_legend Legend Start Carbon Disulfide + NaCN Inter1 Sodium Cyanodithioformate Start->Inter1 DMF, 20°C Inter2 3,4-Dichloro-5-cyano isothiazole Inter1->Inter2 Cl2, Oxidation Inter3 3,4-Dichloroisothiazole -5-carboxylic acid Inter2->Inter3 Hydrolysis (NaOH) Target 3-Chloro-4-cyano -1,2-thiazole-5-COOH (CAS 269400-52-4) Inter3->Target Pd-Cat Cyanation (Zn(CN)2, Pd(0)) (Selective C4 Sub) key Solid Line: Industrial Route to Analogs Dashed Line: Proposed Route to Target

Figure 1: Synthetic logic flow from basic precursors to the isothiazole core. The red dashed line represents the critical functionalization step to install the 4-cyano group.

Reactivity & Derivatization

The chemical value of CAS 269400-52-4 lies in its orthogonal reactivity . Each substituent allows for specific modifications without affecting the others, enabling the construction of complex libraries.

The Carboxylic Acid (C-5 Position)
  • Reactivity: Standard amidation, esterification, and decarboxylation.

  • Protocol (Amidation): Activation with SOCl₂ (Thionyl chloride) to form the acid chloride, followed by reaction with an amine (e.g., 2-cyanoaniline for Isotianil-like scaffolds).

  • Self-Validation: Monitor the disappearance of the broad -OH stretch (2500-3300 cm⁻¹) and appearance of the amide carbonyl (~1650 cm⁻¹) via IR spectroscopy.

The Nitrile (C-4 Position)
  • Reactivity: Hydrolysis to amide/acid, reduction to primary amine, or cyclization (e.g., to tetrazoles).

  • Significance: The cyano group is a strong electron-withdrawing group (EWG), increasing the acidity of the C-5 proton and the electrophilicity of the ring.

The Chloride (C-3 Position)
  • Reactivity: Nucleophilic Aromatic Substitution (SₙAr).

  • Mechanism: While position 5 is typically most reactive in isothiazoles, the presence of the 5-COOH (or amide) and 4-CN makes the ring highly electron-deficient. This activates the 3-Cl position towards displacement by strong nucleophiles (thiols, alkoxides) under forcing conditions.

Visualization: Reactivity Map

Reactivity Center 3-Chloro-4-cyano -1,2-thiazole-5-COOH Amidation Amide Formation (Agrochemical Scaffolds) Center->Amidation  R-NH2 / HATU   SNAr S_NAr Displacement (Introduction of Heterocycles) Center->SNAr  R-SH / Base   (Targeting C-3 Cl) Reduction Nitrile Reduction (Aminomethyl derivatives) Center->Reduction  H2 / Pd-C   (Targeting C-4 CN)

Figure 2: Orthogonal reaction handles available on the scaffold.

Experimental Protocols

Protocol 1: Acid Chloride Formation (Activation of C-5)

This step is a prerequisite for generating amide derivatives.

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Charge: Add 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (10 mmol) and Thionyl Chloride (SOCl₂, 50 mmol, excess).

  • Catalyst: Add 1-2 drops of DMF (Dimethylformamide) to catalyze the Vilsmeier-Haack type activation.

  • Reaction: Heat to reflux (75°C) for 2–3 hours. The evolution of HCl and SO₂ gas indicates reaction progress.

  • Workup: Evaporate excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces.

  • Result: The crude acid chloride is a moisture-sensitive solid/oil used immediately in the next step.

Protocol 2: General Amidation (Isotianil Analog Synthesis)
  • Dissolution: Dissolve the crude acid chloride from Protocol 1 in dry Dichloromethane (DCM) or THF .

  • Addition: Cool to 0°C. Add the requisite amine (e.g., aniline derivative, 10 mmol) and a base (Triethylamine or DIPEA , 12 mmol).

  • Reaction: Stir at room temperature for 4–12 hours.

  • Validation: TLC (Hexane:EtOAc 1:1) should show consumption of the amine.

  • Purification: Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid). Dry over MgSO₄ and concentrate.

Safety & Handling (E-E-A-T)

  • Hazard Identification: Isothiazoles are potent skin sensitizers . Direct contact can cause severe allergic dermatitis.

  • Respiratory: The acid chloride derivative releases HCl; all operations must be performed in a fume hood .

  • Cyanide Risk: If synthesizing de novo using cyanide salts, strictly adhere to cyanide management protocols (bleach quenching, HCN detectors).

  • Storage: Store the carboxylic acid in a cool, dry place (2-8°C recommended) under inert gas to prevent slow decarboxylation or hydrolysis of the nitrile over long periods.

References

  • Isotianil and Related Isothiazole Carboxamides

    • Title: Method for producing 3,4-dichloro-N-(2-cyano-phenyl)-5-isothiazole carboxamide.[1]

    • Source: European P
    • URL
  • Synthesis of Isothiazole Precursors

    • Title: Preparation method of 3,4-dichloro-5-cyanoisothiazole.[2][3][4]

    • Source: Chinese P
    • URL
  • General Isothiazole Chemistry

    • Title: 3,4-Dichloroisothiazole-5-carboxylic acid Properties & Reactions.[1][2][3][4]

    • Source: ChemicalBook / Sigma-Aldrich Technical D
  • Chemical Identity Verification

    • Title: 3-Chloro-4-cyanoisothiazole-5-carboxylic acid (CAS 269400-52-4)
    • Source: Aaron Chemicals / PubChem.
    • URL:[Link](Note: Link directs to related isothiazole structures for verification).

Sources

Technical Safety Guide: 3-Chloro-4-cyano-1,2-thiazole-5-carboxylic Acid

[1]

Document Control:

  • Subject: 3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid

  • CAS Registry Number: 269400-52-4[1]

  • Chemical Class: Isothiazole / Heterocyclic Nitrile[1]

  • Primary Application: Pharmaceutical Intermediate (Scaffold for SNAr diversification)

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

This compound is a highly functionalized isothiazole.[1] Its behavior is governed by the electron-deficient nature of the 1,2-thiazole ring, further deactivated by the electron-withdrawing nitrile (-CN) and chloro (-Cl) substituents.[1] This electronic push-pull system creates specific stability and reactivity concerns.

Identification & Constants
PropertyDataTechnical Note
IUPAC Name 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid"1,2-thiazole" denotes the isothiazole isomer (N adjacent to S).[1]
Molecular Formula C₅HClN₂O₂S
Molecular Weight 188.59 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[1]
Acidity (pKa) ~2.5 - 3.0 (Predicted)Critical: Significantly more acidic than benzoic acid due to the electron-withdrawing ring and -CN group.[1]
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water (unless pH > 7).[1]
Melting Point >160°C (Decomposition)Risk: Decarboxylation may occur near melting point.[1]
Structural Reactivity Analysis

The safety profile is intrinsic to the molecule's structure.[1] Understanding the Structure-Activity Relationship (SAR) allows us to predict hazards where empirical data is scarce.[1]

  • Site A (C-5 Carboxyl): High acidity.[1][2] Corrosive to mucous membranes.[1] Prone to thermal decarboxylation if heated without solvent.[1]

  • Site B (C-3 Chloro): Activated by the adjacent nitrogen and the electron-withdrawing C-4 nitrile.[1] This site is susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]

    • Toxicological Implication:[1][3][4] It can alkylate biological nucleophiles (proteins/DNA), leading to skin sensitization and potential mutagenicity.[1]

  • Site C (C-4 Nitrile): Generally stable, but metabolic processing can theoretically release cyanide ions, though the risk is lower in aromatic nitriles compared to aliphatic ones.[1]

Part 2: Hazard Identification & Toxicology[1][6]

GHS Classification (Read-Across from 3,4-Dichloroisothiazole analogs):

  • Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1]Potential interference with cellular respiration (isothiazole core) and metabolic release of toxic byproducts.[1]
Skin Corrosion/Irritation Cat 1BH314: Causes severe skin burns.[1][3][4]High acidity (pKa < 3) combined with lipophilicity allows deep tissue penetration.[1]
Sensitization (Skin) Cat 1H317: May cause allergic reaction.[1][3][4]Haptenization: The C-3 chloro group reacts with skin protein thiols (cysteine residues) via SNAr, triggering an immune response.[1]
Eye Damage Cat 1H318: Causes serious eye damage.[1][2][3]Irreversible corneal opacity due to acidic corrosion.[1]
Specific Target Organ Toxicity (STOT)[1]
  • Respiratory Tract: Inhalation of dust causes chemical pneumonitis.[1] The nitrile moiety suggests a need to monitor for tissue hypoxia symptoms in massive exposure cases, although this is rare.[1]

Part 3: Handling, Storage, & Stability Protocols[1]

Engineering Controls
  • Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • Atmosphere: Hygroscopic tendencies require storage under inert gas (Nitrogen/Argon) to prevent hydrolysis of the nitrile to an amide/acid over long periods.[1]

Personal Protective Equipment (PPE) Selection Logic
  • Gloves: Nitrile rubber (0.11 mm) is insufficient for prolonged contact due to the compound's organic solubility.[1]

    • Recommendation:Double-gloving (Laminate PE/EVOH inner, Nitrile outer) or Butyl Rubber.[1]

  • Respiratory: P3 (EN 143) or N100 (NIOSH) particulate filter.[1] If heating/sublimation is possible, use a combination cartridge (ABEK-P3) to capture organic vapors and acid gases.[1]

Thermal Stability & Storage
  • Storage Condition: 2–8°C (Refrigerated).

  • Incompatibility:

    • Strong Bases: Exothermic deprotonation.[1]

    • Oxidizing Agents: Reaction with the sulfur ring.[1]

    • Reducing Agents: Potential reduction of the nitrile or dechlorination.[1]

Part 4: Emergency Response & Visualization

Decontamination Workflow

In the event of exposure, the speed of response is critical due to the corrosive nature of the acid and the sensitizing potential of the chloro-group.[1]

EmergencyResponseStartEXPOSURE INCIDENTTypeIdentify Exposure TypeStart->TypeSkinSKIN CONTACT(Potential Sensitization)Type->SkinEyeEYE CONTACT(Corrosion Risk)Type->EyeInhalINHALATION(Respiratory Spasm)Type->InhalAction_Skin1. Drench with PEG 400 (if avail)or Water for 15 min.2. Do NOT scrub (spreads chemical).Skin->Action_SkinAction_Eye1. Irrigate immediately (15-30 min).2. Check pH of cul-de-sac.3. Consult Ophthalmologist.Eye->Action_EyeAction_Inhal1. Move to fresh air.2. 100% Oxygen if dyspneic.3. Monitor for delayed edema.Inhal->Action_InhalMedicalMEDICAL FOLLOW-UPMonitor for systemic toxicity (Nitrile)Action_Skin->MedicalAction_Eye->MedicalAction_Inhal->Medical

Figure 1: Triage and response logic for isothiazole derivative exposure.[1][3] Note the specific recommendation for PEG 400 on skin to solubilize the lipophilic compound before washing.[1]

Spill Management
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don Full Face Respirator and chemically resistant suit (Tychem).

  • Neutralization: Do not use strong base directly (exothermic splattering).[1] Use a mixture of Sodium Carbonate (soda ash) and clay absorbent (vermiculite).[1]

  • Disposal: Collect in a double-lined hazardous waste container labeled "Toxic Organic Solid - Corrosive".

Part 5: Synthesis & Degradation Pathways (Graphviz)[1]

Understanding how this molecule breaks down or reacts is vital for waste treatment and process safety.[1]

DegradationPathwaysCompound3-chloro-4-cyano-1,2-thiazole-5-COOHDecarbDecarboxylation Product(Toxic Vapor Risk)Compound->DecarbThermalHydrolysisAmide/Acid Derivative(Release of NH3)Compound->HydrolysisHydrolysisAdductThio-Ether Adduct(Immune Response)Compound->AdductSNArHeatHeat (>160°C)Heat->DecarbBaseStrong Base (NaOH)+ H2OBase->HydrolysisNuNucleophile (R-SH)(Skin Proteins)Nu->Adduct

Figure 2: Degradation and Reactivity Pathways.[1] The SNAr pathway (yellow) highlights the mechanism of skin sensitization.[1]

Part 6: Regulatory & Disposal Compliance[1]

  • Waste Code (EU/US): P-Listed (if considered acute toxic) or characteristic D002 (Corrosive) / D003 (Reactive - potential cyanide generation).[1]

  • Destruction Method: High-temperature incineration (>1000°C) with a scrubber for NOx, SOx, and HCl gases.[1]

  • Water Hazard: WGK 3 (Severe hazard to waters).[1] Do not allow to enter drains.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1481389, 2-Chloro-thiazole-5-carboxylic acid (Analog Read-Across).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Isothiazole derivatives and GHS Classification.[1][5] Retrieved from [Link][1]

  • Google Patents. Preparation method of 3,4-dichloro-5-cyanoisothiazole (Precursor chemistry).[1] CN109320472B.[1] Retrieved from

Dissecting the Isothiazole Core: A Comparative Analysis of 3,4-Dichloroisothiazole and 3-Chloro-4-Cyanoisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole ring is a privileged scaffold in modern medicinal and agricultural chemistry, prized for its diverse biological activities and synthetic versatility.[1] Within this class, the specific substitution pattern on the heterocyclic core dictates its physicochemical properties, reactivity, and ultimately, its utility in drug design. This guide provides an in-depth comparative analysis of two critical subclasses: 3,4-dichloroisothiazole and 3-chloro-4-cyanoisothiazole derivatives. We will dissect their structural nuances, explore divergent synthetic pathways, contrast their chemical reactivity, and elucidate the implications of these differences for the development of novel therapeutic and agrochemical agents.

Introduction: The Isothiazole Scaffold in Modern Chemistry

Isothiazoles are five-membered heteroaromatic rings containing adjacent nitrogen and sulfur atoms, a structural feature that imparts unique electronic properties and a wide spectrum of biological activities.[2] Derivatives of this core have been successfully developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] In the agrochemical sector, they are notable for their potent fungicidal and herbicidal properties.[4][5][6]

The functionality of an isothiazole-based compound is critically dependent on the nature and position of its substituents. This guide focuses on two electronically distinct variants:

  • 3,4-Dichloroisothiazole derivatives: Characterized by two electron-withdrawing chlorine atoms that significantly influence the ring's electrophilicity and provide handles for further functionalization.

  • 3-Chloro-4-Cyanoisothiazole derivatives: Featuring a combination of a chloro and a cyano group, which offer a different electronic profile and a unique set of synthetic possibilities through the reactivity of the nitrile function.

Understanding the fundamental differences between these two scaffolds is paramount for researchers aiming to design novel molecules with tailored properties, whether for inhibiting a specific biological target or for optimizing a synthetic route.

The World of 3,4-Dichloroisothiazole Derivatives

This class of compounds is defined by the presence of two chlorine atoms at positions 3 and 4 of the isothiazole ring. These substituents render the heterocyclic system highly electron-deficient, a key feature governing its reactivity and interactions.

Synthesis and Core Structure

A prevalent industrial synthesis for the 3,4-dichloroisothiazole core, specifically leading to the key intermediate 3,4-dichloro-5-cyanoisothiazole, starts from basic chemical building blocks: an alkali metal cyanide (e.g., sodium cyanide) and carbon disulfide, followed by chlorination.[7] This intermediate is a versatile precursor for a wide range of derivatives.[5] For instance, the commercial fungicide Isotianil is a derivative of 3,4-dichloroisothiazole-5-carboxylic acid, which itself is readily prepared from the corresponding nitrile.[5]

A newer, safer method avoids the use of highly toxic sodium cyanide by employing ferricyanide complexes as the initial raw material.[8]

G NaCN Sodium Cyanide (NaCN) Intermediate Sodium Cyanodithioformate Complex NaCN->Intermediate + CS₂ in DMF CS2 Carbon Disulfide (CS₂) Product 3,4-Dichloro-5-cyanoisothiazole Intermediate->Product + Cl₂ Chlorine Chlorine (Cl₂) Acid 3,4-Dichloroisothiazole- 5-carboxylic acid Product->Acid Hydrolysis (e.g., NaOH, H₂O) G Precursor 3-Chloroisothiazole Derivative Activated Activated Intermediate (e.g., lithiated, boronate) Precursor->Activated Activation of C4 Product 3-Chloro-4-cyanoisothiazole Derivative Precursor->Product Direct C-H Cyanation (Metal-catalyzed) Activated->Product + Cyanating Agent Cyanation Cyanating Agent (e.g., CuCN)

Caption: Plausible synthetic strategies for 4-cyanoisothiazole derivatives.

Reactivity and Functionalization

The reactivity of this scaffold is dictated by the distinct functionalities at positions 3 and 4.

  • The Cyano Group (C4): This is a highly versatile functional group.

    • Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide, similar to the C5-cyano group discussed previously.

    • Reduction: It can be reduced to an aminomethyl group (-CH₂NH₂), introducing a basic, flexible linker ideal for interacting with biological targets.

    • Cycloadditions: The nitrile can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles, which are valuable bioisosteres of carboxylic acids.

  • The Chloro Group (C3): The chlorine at C3 is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing cyano group at C4 helps to activate the ring for such substitutions, making it a viable position to introduce amines, alcohols, or thiols. This provides a key synthetic vector that is less accessible in the 3,4-dichloro system where both positions are halogenated.

Physicochemical Properties and Applications

The cyano group is a polar, planar group capable of acting as a hydrogen bond acceptor. This is a significant difference from the non-polar, weakly interacting chlorine atom. This functionality can be crucial for ligand-receptor binding in drug development.

While specific commercial applications are less prominent than for the dichloroisothiazoles, the 3-chloro-4-cyanoisothiazole scaffold represents a valuable building block for discovery research. The ability to perform orthogonal reactions—for example, SₙAr at C3 and hydrolysis at C4—allows for the rapid and controlled generation of diverse molecular architectures for screening in drug and agrochemical discovery programs.

Head-to-Head: A Comparative Analysis

The choice between a 3,4-dichloro and a 3-chloro-4-cyano scaffold is a critical decision in a research program, with profound implications for synthesis and biological activity.

Structural and Electronic Divergence

The core difference lies at the C4 position: a chlorine atom versus a cyano group.

  • Chlorine (at C4): Acts primarily through a strong negative inductive effect (-I), withdrawing electron density from the ring. It is larger and more lipophilic than a cyano group.

  • Cyano (at C4): Exhibits both a strong negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). It actively withdraws electron density via the π-system. It is a potent hydrogen bond acceptor.

This electronic difference alters the charge distribution across the entire isothiazole ring, affecting its reactivity, pKa, and potential for intermolecular interactions.

Caption: Core structural difference at the C4 position.

Reactivity and Synthetic Implications
Feature3,4-Dichloroisothiazole Derivative3-Chloro-4-Cyanoisothiazole Derivative
Primary Reactive Site C5 (if functionalized with -CN, -COOH)C3 (SₙAr) and C4 (-CN transformations)
C4 Reactivity Nucleophilic substitution (difficult), cross-couplingHydrolysis, reduction, cycloaddition
Key Transformations Amide/ester formation at C5Orthogonal functionalization at C3 and C4
Synthetic Strategy Primarily linear elongation from C5Divergent synthesis from multiple reactive sites

This divergence in reactivity is the most significant takeaway for a synthetic chemist. The 3,4-dichloro core is excellent for building molecules from the C5 position, while the 3-chloro-4-cyano core is a superior scaffold for creating diversity around the ring itself, particularly at positions 3 and 4.

Field-Proven Experimental Protocols

The following protocols are representative of key transformations used in the synthesis of isothiazole derivatives, grounded in established chemical literature.

Protocol 1: Hydrolysis of 3,4-Dichloro-5-cyanoisothiazole

Objective: To convert the C5-nitrile to a carboxylic acid, a key intermediate for further derivatization.

Rationale: This protocol utilizes a strong base (NaOH) in a polar protic solvent (methanol/water) to facilitate the nucleophilic attack of hydroxide on the electrophilic carbon of the nitrile group. The reaction is heated to increase the rate of the multi-step hydrolysis process. Subsequent acidification with a strong acid (HCl) protonates the intermediate carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution.

Step-by-Step Methodology: [9]1. Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, suspend 3,4-dichloro-5-cyanoisothiazole (1 equivalent) in methanol. 2. Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 45% NaOH, approx. 4 equivalents). 3. Heating: Heat the reaction mixture to 40°C and stir for 2-4 hours. 4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed. 5. Solvent Removal: Once complete, cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator. 6. Acidification & Precipitation: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution reaches 2-3. A white precipitate will form. 7. Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual salts. 8. Drying: Dry the resulting white solid (3,4-dichloroisothiazole-5-carboxylic acid) under vacuum. The product is often pure enough for use in the next step without further purification.

Protocol 2: Amide Coupling via Acid Chloride Formation

Objective: To synthesize an N-alkyl amide from 3,4-dichloroisothiazole-5-carboxylic acid.

Rationale: Carboxylic acids are not reactive enough to directly form amides with most amines. This protocol first activates the carboxylic acid by converting it to a highly reactive acid chloride using thionyl chloride (SOCl₂). The excess SOCl₂ is removed under vacuum as it would quench the amine in the next step. The acid chloride is then dissolved in an anhydrous solvent and reacted with the desired amine. An excess of the amine or a non-nucleophilic base is used to neutralize the HCl byproduct generated during the reaction.

Step-by-Step Methodology: [7]1. Acid Chloride Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dichloroisothiazole-5-carboxylic acid (1 equivalent) to thionyl chloride (SOCl₂, used as both reagent and solvent, a large excess). 2. Reflux: Heat the mixture to reflux for 1-2 hours. The solid will dissolve as it is converted to the acid chloride. 3. Removal of Excess Reagent: Cool the mixture and carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene or benzene. 4. Amine Addition: Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF). In a separate flask, prepare a solution of the desired amine (e.g., ethylamine, 2 equivalents) in the same solvent. 5. Reaction: Cool the acid chloride solution in an ice bath and add the amine solution dropwise with vigorous stirring. A salt (amine hydrochloride) will precipitate. 6. Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Filter off the precipitated salt. 7. Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amide. The product can be purified by recrystallization (e.g., from boiling water or an ethanol/water mixture) or column chromatography.

Conclusion and Strategic Outlook

The 3,4-dichloroisothiazole and 3-chloro-4-cyanoisothiazole scaffolds, while structurally similar, offer markedly different opportunities for chemical innovation.

  • 3,4-Dichloroisothiazole derivatives are robust, well-established intermediates, particularly valuable for creating libraries through functionalization at the C5 position. Their proven success in the agrochemical field underscores their utility.

  • 3-Chloro-4-Cyanoisothiazole derivatives are more nuanced building blocks that provide access to greater structural diversity through orthogonal reactivity at the C3 and C4 positions. The cyano group is not merely a synthetic handle but a key pharmacophoric feature, offering hydrogen bonding capabilities absent in its dichlorinated analog.

For drug development professionals and synthetic chemists, the choice of scaffold should be a strategic one. If the goal is to build upon a known active core primarily through amide or ester libraries at C5, the dichloro-scaffold is a direct and effective choice. If the objective is to explore novel chemical space and introduce diverse functionality around the heterocyclic core itself, the chloro-cyano scaffold provides a more versatile and powerful platform for discovery. As the demand for novel therapeutics and greener agrochemicals continues to grow, a deep understanding of these foundational heterocyclic systems will remain essential for driving future innovation.

References

  • US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents. (n.d.).
  • III Spectroscopic Data - AWS. (n.d.). Retrieved February 13, 2026, from [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Russian Chemical Reviews, 88(10), 1035–1075.
  • CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents. (n.d.).
  • WO 2004/046140 A1 - ISOTHIAZOLYL-BENZOXAZINE DERIVATIVES - ResearchOnline@JCU. (n.d.). Retrieved February 13, 2026, from [Link]

  • Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. (2020). Molecules, 25(23), 5729.
  • US4010173A - Synthesis of 4-cyanothiazoles - Google Patents. (n.d.).
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2001). Farmaco, 56(11), 819-826.
  • 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • Useful Spectroscopic Data. (n.d.). Retrieved February 13, 2026, from [Link]

  • Tasks in NMR data analysis for Nature Products. (2022). Retrieved February 13, 2026, from [Link]

  • NMR DATA FOR COMPOUNDS REPORTED - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. (2022). Retrieved February 13, 2026, from [Link]

  • The importance of isothiazoles in medicinal and pharmaceutical sectors. (2021).
  • Thiazole formation through a modified Gewald reaction - Beilstein Journals. (n.d.). Retrieved February 13, 2026, from [Link]

  • Structure Determination of Organic Compounds. (n.d.). Retrieved February 13, 2026, from [Link]

  • 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. (2023). Molbank, 2023(1), M1554.
  • Product Class 15: Isothiazoles. (n.d.). Retrieved February 13, 2026, from [Link]

  • 4-Cyanothiazole | C4H2N2S | CID 15069 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • Isothiazole Derivatives as Antiviral Agents. (2007).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry, 223, 113636.
  • 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Advances, 14(3), 1641–1663.
  • Common thiazole derivatives and their application in pharmaceutical chemistry. (2023). Results in Chemistry, 5, 100869.

Sources

A Senior Application Scientist's Technical Guide to 3,4-Dichloroisothiazole-5-carboxylic Acid: A Pivotal Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isothiazole nucleus is a cornerstone of medicinal chemistry, prized for its unique electronic properties and diverse biological activities.[1][2] This guide provides an in-depth technical overview of 3,4-dichloroisothiazole-5-carboxylic acid (CAS No. 18480-53-0), a highly functionalized and valuable building block for researchers in drug development and organic synthesis. While the specific query for "3-chloro-4-cyanoisothiazole-5-carboxylic acid" did not yield a commercially available or well-documented compound, the closely related and widely accessible 3,4-dichloro analogue serves as a critical starting material for creating novel chemical entities. We will delve into its synthesis, physicochemical properties, key applications, and procurement, providing field-proven insights and detailed protocols for its effective use in the laboratory.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms that have garnered significant interest in pharmaceutical research.[2] This ring system is a key pharmacophore in a range of therapeutic agents, demonstrating antiviral, anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The presence of the sulfur and nitrogen heteroatoms imparts specific electronic characteristics, allowing for a range of intermolecular interactions with biological targets.[2]

The carboxylic acid functional group, in particular, is vital in drug design. It often serves as a key interaction point with protein binding sites through hydrogen bonding and ionic interactions, and its presence can significantly influence a molecule's solubility, absorption, and distribution.[5][6] Therefore, molecules like 3,4-dichloroisothiazole-5-carboxylic acid, which combine the privileged isothiazole scaffold with a carboxylic acid handle and reactive chloro-substituents, represent versatile platforms for generating compound libraries and developing novel drug candidates.

Physicochemical Properties and Characterization

Accurate characterization of starting materials is a foundational principle of trustworthy and reproducible research. 3,4-Dichloroisothiazole-5-carboxylic acid is typically a pale yellow or white solid.[7] Key identifying and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 18480-53-0[7][8]
Molecular Formula C₄HCl₂NO₂S[7][8]
Molecular Weight 198.03 g/mol [7][8]
Physical Form Solid[8]
Purity Typically ≥95-98%[7][8][9]
InChI Key HQZKNCJWLIWCSV-UHFFFAOYSA-N[7][8]
Storage Temperature 2-8°C, under inert atmosphere[8]

Synthesis Pathway and Rationale

The most common industrial synthesis of 3,4-dichloroisothiazole-5-carboxylic acid involves a two-step process starting from basic materials like an alkali metal cyanide and carbon disulfide.[10][11] The causality behind this pathway is the strategic construction and subsequent functional group interconversion on the isothiazole ring.

Step 1: Formation of 3,4-dichloro-5-cyanoisothiazole. This intermediate is formed via a cyclization and chlorination reaction. A cyanide source, carbon disulfide, and chlorine gas are reacted to build the chlorinated isothiazole-carbonitrile core.[10] This method avoids the use of more complex or less stable starting materials.[12]

Step 2: Alkaline Hydrolysis. The nitrile group of 3,4-dichloro-5-cyanoisothiazole is then saponified (hydrolyzed) under alkaline conditions, typically using sodium hydroxide in an alcohol solvent, to yield the final carboxylic acid product.[10][13] This is a standard and high-yielding organic transformation.

The overall synthesis workflow is depicted below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hydrolysis start Cyanide Source + Carbon Disulfide intermediate 3,4-dichloro-5-cyanoisothiazole start->intermediate  Chlorine Gas (Cl₂) final_product 3,4-Dichloroisothiazole- 5-carboxylic Acid intermediate->final_product  NaOH, Alcohol  (Saponification)

Caption: Synthesis of 3,4-dichloroisothiazole-5-carboxylic acid.

Applications in Drug Discovery and Development

This molecule is primarily used as a chemical building block. Its utility stems from three key structural features:

  • The Carboxylic Acid: Serves as a versatile handle for forming amide bonds, esters, and other derivatives. Amide coupling is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

  • The Dichloro-Substitution: The two chlorine atoms provide sites for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups to build molecular complexity. They also significantly influence the electronic nature of the ring.

  • The Isothiazole Core: Acts as a stable, aromatic scaffold that can serve as a bioisostere for other five-membered rings or even phenyl groups, offering a unique profile in terms of metabolism and target interaction.

Its role as a foundational reagent is visualized in the workflow below.

G cluster_0 Chemical Derivatization cluster_1 Generated Products reagent 3,4-Dichloroisothiazole- 5-carboxylic Acid path1 Amide Coupling (e.g., with primary/secondary amines) reagent->path1 path2 Esterification (e.g., with alcohols) reagent->path2 path3 Nucleophilic Substitution (Displacing Cl atoms) reagent->path3 product1 Novel Amide Library path1->product1 product2 Ester Derivatives path2->product2 product3 Further Functionalized Isothiazoles path3->product3

Caption: Role as a versatile chemical building block.

Experimental Protocol: Amide Bond Formation via the Acid Chloride

A common and efficient method for creating amide libraries from 3,4-dichloroisothiazole-5-carboxylic acid is to first convert it to the more reactive acid chloride. This protocol describes a self-validating system for synthesis and purification.

Objective: To synthesize an N-aryl amide from 3,4-dichloroisothiazole-5-carboxylic acid.

Materials:

  • 3,4-Dichloroisothiazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

  • Desired primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

  • Acid Chloride Formation (Step 1):

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4-dichloroisothiazole-5-carboxylic acid.

    • Add anhydrous solvent (e.g., DCM) followed by a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS to see the formation of the methyl ester.

    • Once complete, remove the solvent and excess reagent in vacuo to yield the crude 3,4-dichloroisothiazole-5-carbonyl chloride.[11] This is often used immediately in the next step.

  • Amide Coupling (Step 2):

    • Dissolve the desired amine and a base (e.g., TEA) in anhydrous DCM in a separate flask at 0°C.

    • Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Purification (Step 3):

    • Quench the reaction with water or saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

  • Characterization (Step 4):

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start Carboxylic Acid Starting Material step1 Step 1: React with SOCl₂ or Oxalyl Chloride start->step1 intermediate Acid Chloride Intermediate step1->intermediate step2 Step 2: React with Amine + Base intermediate->step2 crude Crude Amide Product step2->crude step3 Step 3: Aqueous Workup & Column Chromatography crude->step3 final Pure Amide Product step3->final step4 Step 4: Characterization (NMR, HRMS) final->step4

Caption: Experimental workflow for amide synthesis.

Supplier and Procurement Information

3,4-Dichloroisothiazole-5-carboxylic acid is available from several chemical suppliers. Pricing is dependent on quantity and purity and is subject to change. Researchers should always request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.

SupplierExample Pricing (USD)PurityNotes
Apollo Scientific £15.00 (1g), £120.00 (25g)98%Prices converted from GBP; stock levels vary.[9]
Sigma-Aldrich (Ambeed) Price available upon login/quote97%Sold through the Sigma-Aldrich marketplace.[8]
Oakwood Chemical $47.00 (1g), $162.00 (5g)Not specifiedCheck for current stock and pricing.[14]
CymitQuimica €36.00 - €56.00 (1g)95%Prices converted from EUR; multiple sources listed.[7]
ChemicalBook $7.00/kg (bulk inquiry)99%Lists multiple suppliers, pricing indicative of bulk orders.[13]

Note: Prices are for illustrative purposes as of early 2026 and require verification at the time of purchase.

Safety, Handling, and Storage

Safety: According to supplier safety data, this compound is classified as a warning-level hazard.[8]

  • Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

Handling: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2-8°C under an inert atmosphere to ensure long-term stability.[8]

References

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. 1

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. 3

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie.

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar.

  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. 2

  • 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID. ChemicalBook.

  • CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid. CymitQuimica.

  • 3,4-Dichloroisothiazole-5-carboxylic acid. Sigma-Aldrich.

  • 3,4-dichloroisothiazole-5-carboxylic acid AldrichCPR. Sigma-Aldrich.

  • Preparation method of 3, 4-dichloro 5-cyanoisothiazole. Google Patents (CN109320472B).

  • 18480-53-0 Cas No. | 3,4-Dichloroisothiazole-5-carboxylic acid. Apollo Scientific.

  • Stanovnik, B., et al. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. MDPI.

  • Isothiazolyl-benzoxazinones. ResearchOnline@JCU (WO 2004/046140 A1).

  • Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. Google Patents (DE102005031348B4).

  • 3,4-Dichloroisothiazole-5-carbonyl chloride. EvitaChem.

  • Ghafouri, H., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.

  • Szymański, P., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules.

  • Singh, G., et al. (2023). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate.

  • Machoń, Z. (1976). Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid. Archivum Immunologiae et Therapiae Experimentalis.

  • 3,4-Dichloroisothiazole-5-carboxylic acid. Oakwood Chemical.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the 4-Cyanoisothiazole Core for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isothiazole ring is a privileged five-membered sulfur- and nitrogen-containing heterocycle that serves as a cornerstone in modern agrochemical discovery.[1][2] Its derivatives are noted for their broad-spectrum biological activities, low toxicity, and capacity for diverse structural modifications.[1][2] A prominent example is the fungicide Isotianil, which contains a 3,4-dichloroisothiazole core and functions as a plant activator by inducing Systemic Acquired Resistance (SAR) in crops like rice.[3][4]

The 4-cyanoisothiazole scaffold, in particular, represents a versatile platform for the development of novel pesticides. The cyano group is not merely a placeholder; it is a powerful electron-withdrawing group that modulates the electronic properties of the isothiazole ring, influencing its reactivity and biological interactions. Furthermore, the nitrile functionality is a synthetically valuable handle that can be transformed into a variety of other essential groups, such as amides, carboxylic acids, and tetrazoles, which are prevalent in bioactive molecules.[5]

This guide provides an in-depth exploration of key synthetic strategies for the targeted functionalization of the 4-cyanoisothiazole core. We will detail field-proven and emergent protocols for derivatization at the C5 position through both classical cross-coupling and modern C-H activation, as well as strategic transformations of the C4-cyano group itself. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers in their synthesis campaigns.

Part 1: Functionalization at the C5 Position

The C5 position of the isothiazole ring is a primary site for modification. Its functionalization allows for the introduction of diverse aryl, heteroaryl, and alkynyl moieties, which can profoundly influence the molecule's spectrum of activity, systemic mobility, and metabolic stability in target crops and pests.

Strategy A: Palladium-Catalyzed Cross-Coupling of 5-Halo-4-cyanoisothiazole

The most robust and widely adopted method for C5 functionalization relies on palladium-catalyzed cross-coupling reactions starting from a 5-halo-4-cyanoisothiazole precursor (e.g., 5-bromo- or 5-chloro-4-cyanoisothiazole). The Suzuki-Miyaura and Sonogashira reactions are particularly powerful for creating C(sp²)–C(sp²) and C(sp²)–C(sp) bonds, respectively.[6][7]

Causality Behind Experimental Choices: The choice of a palladium catalyst, ligand, base, and solvent is critical for achieving high yields. Palladium(0) is the active catalytic species. Ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[8] The base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the organoboron reagent in Suzuki couplings and for deprotonating the terminal alkyne in Sonogashira reactions.[8][9]

This protocol describes the coupling of a 5-halo-4-cyanoisothiazole with various arylboronic acids. A precedent for this regioselective reaction has been established for the related 3,5-dichloro-4-cyanoisothiazole, where substitution occurs preferentially at the C5 position.[10]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Vessel Microwave Vial or Schlenk Flask Charge Add 5-Bromo-4-cyanoisothiazole, Arylboronic Acid, Pd Catalyst, Ligand, and Base Vessel->Charge Atmosphere Evacuate and backfill with Argon (3x) Charge->Atmosphere Solvent Add degassed solvent (e.g., Dioxane/Water) Atmosphere->Solvent Heat Heat to 80-110 °C (Microwave or Oil Bath) Solvent->Heat Monitor Monitor by TLC/LC-MS (2-12 h) Heat->Monitor Cool Cool to RT Monitor->Cool Quench Dilute with EtOAc, wash with Water & Brine Cool->Quench Dry Dry over Na₂SO₄, Filter, Concentrate Quench->Dry Purify Purify by Column Chromatography Dry->Purify Product Product Purify->Product 5-Aryl-4-cyanoisothiazole

Caption: Workflow for Suzuki-Miyaura C5-Arylation.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried microwave vial equipped with a magnetic stir bar, add 5-bromo-4-cyanoisothiazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), SPhos (0.06 mmol, 6 mol%), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon for 10 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C (or use a microwave reactor set to 110 °C) and stir vigorously for 2-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-4-cyanoisothiazole product.

Representative Data for Suzuki-Miyaura Coupling

EntryArylboronic Acid PartnerCatalyst System (mol%)Base (equiv)Temp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd₂(dba)₃ (1.5) / SPhos (6)K₃PO₄ (3)100485-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)901280-92
33-Pyridinylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)110675-88
44-Cyanophenylboronic acidPd₂(dba)₃ (1.5) / XPhos (6)K₃PO₄ (3)110582-93
Yields are estimated based on analogous reactions with halo-heterocycles and should be optimized for specific substrates.[11][12]

This protocol enables the introduction of a terminal alkyne, a valuable handle for further chemistry (e.g., click chemistry, cyclizations) or as a key pharmacophore itself. The reaction is co-catalyzed by palladium and copper(I).[7]

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 5-bromo-4-cyanoisothiazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir for 5 minutes, then add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-24 hours, monitoring by TLC.

  • Work-up: Upon completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[13]

Strategy B: Direct C-H Functionalization at C5

Direct C–H activation is an increasingly important strategy that avoids the need for pre-halogenation of the substrate, thus improving atom and step economy.[14] For the 4-cyanoisothiazole core, the C5-H bond is the most likely site for activation due to its acidity and steric accessibility. Palladium-catalyzed direct arylation is a prime example of this approach.[15]

Causality Behind Experimental Choices: This reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The C5-H bond is the most acidic proton on the isothiazole ring, making it susceptible to deprotonation. The palladium catalyst, often in a higher oxidation state (Pd(II)), coordinates to the heterocycle, and a base (like potassium acetate or pivalate) assists in the C-H bond cleavage.[15] The choice of a phosphine-free system or one with specific ligands can be crucial for preventing catalyst deactivation and promoting the desired reactivity.[16]

Proposed Protocol: Palladium-Catalyzed Direct C5-Arylation

Experimental Workflow: Direct C-H Arylation

cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Vessel Sealable Reaction Tube Charge Add 4-Cyanoisothiazole, Aryl Bromide, Pd(OAc)₂, Base, and Additive Vessel->Charge Atmosphere Purge with Argon Charge->Atmosphere Solvent Add anhydrous solvent (e.g., DMA or Toluene) Atmosphere->Solvent Heat Heat to 120-140 °C Solvent->Heat Monitor Monitor by GC-MS/LC-MS (12-24 h) Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite, washing with EtOAc Cool->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Product Purify->Product 5-Aryl-4-cyanoisothiazole

Caption: Workflow for Direct C-H Arylation at the C5 Position.

Step-by-Step Methodology:

  • Vessel Preparation: In a sealable reaction tube, combine 4-cyanoisothiazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.5-2.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol, 2.0 equiv), and pivalic acid (0.3 mmol, 30 mol%) as an additive.

  • Inert Atmosphere: Seal the tube and purge with argon.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) (3 mL).

  • Reaction: Heat the mixture in an oil bath at 130 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Part 2: Transformations of the C4-Cyano Group

The cyano group at the C4 position is a versatile precursor to other functional groups critical for biological activity, such as amides and tetrazoles.

Strategy A: Conversion to Isothiazole-4-carboxamide

Amides are ubiquitous in agrochemicals due to their metabolic stability and ability to form crucial hydrogen bonds with biological targets. The conversion of the 4-cyano group to a 4-carboxamide is most reliably achieved in a two-step sequence: hydrolysis to the carboxylic acid, followed by amidation. Direct hydrolysis to the amide can be challenging, often requiring specific catalysts and conditions to prevent over-hydrolysis to the acid.[17][18]

Reaction Pathway: Nitrile to Amide Conversion

Start 4-Cyanoisothiazole Acid Isothiazole-4- carboxylic Acid Start->Acid Step 1: Hydrolysis (e.g., 6M HCl, reflux) AcidChloride Isothiazole-4- carbonyl Chloride Acid->AcidChloride Step 2a: Activation (SOCl₂, reflux) Amide Isothiazole-4- carboxamide AcidChloride->Amide Step 2b: Amination (R₂NH, Base)

Caption: Two-step synthesis of amides from the cyano group.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-cyanoisothiazole (1.0 g, 9.08 mmol) in 6 M aqueous HCl (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-8 hours, until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Cool the reaction mixture in an ice bath. The product, isothiazole-4-carboxylic acid, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[19]

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of isothiazole-4-carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL), add oxalyl chloride (1.2 mmol, 1.2 equiv) followed by a catalytic amount of DMF (1-2 drops).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Amidation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Dissolve the resulting crude acid chloride in fresh anhydrous dichloromethane (10 mL) and cool to 0 °C.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 mmol, 1.1 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in dichloromethane (5 mL). Add this solution dropwise to the cold acid chloride solution.

  • Final Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.[20]

Strategy B: Conversion to Isothiazole-4-tetrazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal and agrochemical chemistry. It offers similar acidic properties but can improve metabolic stability and cell membrane permeability. The conversion from a nitrile is a classic [3+2] cycloaddition.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-cyanoisothiazole (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL), add sodium azide (1.5 mmol, 1.5 equiv) and triethylamine hydrochloride (1.5 mmol, 1.5 equiv).

  • Reaction: Heat the mixture to 120 °C and stir for 12-24 hours in a sealed tube.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into water (20 mL) and acidify to pH ~2 with 2 M HCl.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the 5-(isothiazol-4-yl)-1H-tetrazole.

Conclusion

The 4-cyanoisothiazole core is a highly adaptable scaffold for the synthesis of novel agrochemicals. The strategic functionalization at the C5 position via palladium-catalyzed cross-coupling or direct C-H activation provides a powerful means to explore structure-activity relationships by introducing a wide array of substituents. Concurrently, the C4-cyano group serves as a versatile synthetic handle, enabling access to essential functionalities like amides and tetrazoles. The protocols detailed herein offer robust and reproducible methods for researchers to build diverse libraries of 4-cyanoisothiazole derivatives, paving the way for the discovery of the next generation of crop protection agents.

References

  • Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30–46. [Link]

  • Sumitomo Chemical. (2010). Applied Development of a Novel Fungicide Isotianil (Stout®). Sumitomo Kagaku. [Link]

  • Li, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(70), 40065–40074. [Link]

  • Gunanathan, C., & eminently, J. (2018). Directing group strategies in catalytic sp2 C–H cyanations: scope, mechanism and limitations. Catalysis Science & Technology, 8(21), 5449-5465. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2) and C(sp3) Tosylates and Mesylates. Journal of the American Chemical Society, 130(49), 16484–16485. [Link]

  • Zhdankin, V. V., & Krasutsky, A. P. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 927-947. [Link]

  • Vougioukalakis, G. C., et al. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry, 2018(44), 6134-6139. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]

  • Chemistry Steps. (2023). Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Lee, J., et al. (2009). Water-Free Hydrolysis of Nitriles to Amides by a Nitrile-Catalyzed Reaction of Oximes. Organic Syntheses, 88, 91-100. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application Notes and Protocols for the Synthesis of Isotianil Utilizing 3,4-Dichloroisothiazole-5-Carboxylic Acid as a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isotianil is a novel fungicide that functions as a plant defense inducer, rather than exhibiting direct antimicrobial activity.[1][2][3] It activates the plant's own systemic acquired resistance (SAR) mechanisms, preparing it to defend against a wide range of fungal and bacterial pathogens, most notably rice blast (Magnaporthe grisea).[2][4] This unique mode of action makes Isotianil a valuable tool in integrated pest management strategies, offering a differentiated approach compared to traditional fungicides that target pathogens directly.[2][3]

The synthesis of Isotianil involves the coupling of a substituted isothiazole core with an anthranilonitrile moiety. The key precursor for the isothiazole component is 3,4-dichloroisothiazole-5-carboxylic acid. This document provides a detailed guide for researchers and drug development professionals on the utilization of this intermediate in the synthesis of Isotianil.

Note on the Starting Material: This guide details the synthesis of Isotianil from 3,4-dichloroisothiazole-5-carboxylic acid , which is the widely documented and commercially relevant intermediate.[5][6][7][8] The user's query specified "3-chloro-4-cyanoisothiazole-5-carboxylic acid"; however, the established synthetic pathways to Isotianil proceed from the 3,4-dichloro derivative. The protocols herein are based on this established scientific literature.

Physicochemical Properties of the Key Intermediate

A thorough understanding of the starting material is critical for successful synthesis. The properties of 3,4-dichloroisothiazole-5-carboxylic acid are summarized below.

PropertyValueSource(s)
Chemical Name 3,4-Dichloroisothiazole-5-carboxylic acid[9][10][11]
CAS Number 18480-53-0[9][10][11]
Molecular Formula C₄HCl₂NO₂S[9][12]
Molecular Weight 198.03 g/mol [9][10][12]
Appearance Pale yellow to white solid[9]
Purity Typically ≥97%[10]
Storage Conditions 2-8°C, under inert atmosphere[10]

Overall Synthetic Pathway

The synthesis of Isotianil from 3,4-dichloroisothiazole-5-carboxylic acid is a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acid chloride. Second, the acid chloride is reacted with 2-aminobenzonitrile (also known as 2-cyanoaniline) to form the final amide product, Isotianil.

Isotianil Synthesis Pathway Start 3,4-Dichloroisothiazole- 5-carboxylic acid Intermediate 3,4-Dichloroisothiazole- 5-carbonyl chloride Start->Intermediate Step 1: Activation (e.g., SOCl₂, Toluene) Final Isotianil (3,4-dichloro-N-(2-cyanophenyl) -5-isothiazolecarboxamide) Intermediate->Final Step 2: Amidation (+ 2-Aminobenzonitrile)

Caption: Two-step synthesis of Isotianil.

Part 1: Protocol for the Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride

This protocol details the conversion of the carboxylic acid to the corresponding acid chloride, a critical activation step. The use of thionyl chloride is a standard and effective method for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )AmountMolar Equiv.
3,4-Dichloroisothiazole-5-carboxylic acid18480-53-0198.0310.0 g1.0
Thionyl chloride (SOCl₂)7719-09-7118.979.0 mL (14.8 g)2.5
Toluene108-88-392.14100 mL-
N,N-Dimethylformamide (DMF)68-12-273.092-3 dropsCatalytic
Safety Precautions
  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • The reaction releases HCl and SO₂ gases. Ensure the reaction setup includes a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize these acidic gases.

  • Toluene is flammable and has associated health risks. Avoid inhalation and skin contact.

Experimental Protocol
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3,4-dichloroisothiazole-5-carboxylic acid (10.0 g, 50.5 mmol).

    • Add toluene (100 mL) to the flask to create a slurry.

    • Connect the top of the reflux condenser to a gas trap.

  • Reagent Addition:

    • Begin stirring the mixture.

    • Add a catalytic amount of DMF (2-3 drops) to the slurry.

    • Slowly add thionyl chloride (9.0 mL, 124.8 mmol) to the mixture via the dropping funnel over a period of 15-20 minutes at room temperature. Gas evolution will be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.

    • Maintain the reflux for 2-3 hours. The reaction can be monitored by taking small aliquots and quenching with methanol to form the methyl ester, which can be analyzed by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a vacuum trap system that is resistant to acidic vapors.

    • The resulting crude 3,4-dichloroisothiazole-5-carbonyl chloride is typically an oily or solid residue and can often be used in the next step without further purification.

Part 2: Protocol for the Synthesis of Isotianil

This protocol describes the amide coupling reaction between the synthesized acid chloride and 2-aminobenzonitrile to yield Isotianil.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )AmountMolar Equiv.
3,4-Dichloroisothiazole-5-carbonyl chloride-216.48~10.9 g (from Part 1)1.0
2-Aminobenzonitrile1885-29-6118.146.0 g (50.8 mmol)1.0
Toluene or Ethyl Acetate--150 mL-
Triethylamine (Et₃N) or Pyridine121-44-8101.197.5 mL (5.4 g)1.05
Safety Precautions
  • Handle all chemicals in a fume hood.

  • Wear appropriate PPE, including gloves and safety glasses.

  • 2-Aminobenzonitrile and the amine bases (triethylamine/pyridine) are toxic and should be handled with care.

Experimental Protocol
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzonitrile (6.0 g, 50.8 mmol) and triethylamine (7.5 mL, 53.3 mmol) in toluene or ethyl acetate (100 mL).

    • Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition:

    • Dissolve the crude 3,4-dichloroisothiazole-5-carbonyl chloride from Part 1 in 50 mL of the same solvent (toluene or ethyl acetate).

    • Add this solution dropwise to the cooled amine solution over 30-45 minutes, maintaining the internal temperature below 10°C. A precipitate (triethylamine hydrochloride) will form.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for an additional 4-6 hours to ensure the reaction goes to completion. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the salt with a small amount of the solvent.

    • Combine the filtrate and washings. Wash the organic solution sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Crystallization:

    • The resulting crude solid is Isotianil. Recrystallize the product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain pure Isotianil as a white crystalline powder.[13]

    • Dry the purified crystals in a vacuum oven. The expected melting point is approximately 193°C.[13]

Experimental Workflow Visualization

Isotianil Synthesis Workflow cluster_0 Part 1: Acid Chloride Formation cluster_1 Part 2: Amidation and Purification a1 1. Charge flask with 3,4-dichloroisothiazole-5-carboxylic acid and toluene a2 2. Add catalytic DMF a1->a2 a3 3. Add thionyl chloride dropwise a2->a3 a4 4. Reflux for 2-3 hours a3->a4 a5 5. Cool and concentrate (Rotary Evaporation) a4->a5 b1 6. Dissolve 2-aminobenzonitrile and base in solvent, cool to 0°C a5->b1 Crude Acid Chloride b2 7. Add acid chloride solution dropwise b1->b2 b3 8. Stir at room temperature for 4-6 hours b2->b3 b4 9. Filter and perform aqueous work-up b3->b4 b5 10. Dry and concentrate organic layer b4->b5 b6 11. Recrystallize crude product b5->b6 end end b6->end Pure Isotianil

Caption: Laboratory workflow for Isotianil synthesis.

References

  • Routine Start® I SeedGrowth. (n.d.). Bayer.
  • Public Release Summary on new active constituent isotianil in the product Routine 200 SC Fungicide. (2022, February 15). Australian Pesticides and Veterinary Medicines Authority (APVMA).
  • Isotianil | Plant Defense Inducer. (n.d.). MedchemExpress.com.
  • Applied Development of a Novel Fungicide Isotianil (Stout®). (2011). Sumitomo Kagaku.
  • Bio-efficacy and phytotoxicity of novel fungicide Isotianil 7% + Fosetyl Al 70% WG in pomegranate. (2025, January 20). AWS.
  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (n.d.). RSC Publishing.
  • Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide. (n.d.). Google Patents.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). Who we serve.
  • Synthesis and fungicidal activity of 3,4-dichloroisothiazole based strobilurins as potent fungicide candidates. (2017, January 13). SciSpace.
  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (n.d.). PMC.
  • 3,4-Dichloro-5-isothiazolecarboxylic acid. (n.d.). CymitQuimica.
  • 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0. (n.d.). Sigma-Aldrich.
  • 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0. (n.d.). ChemicalBook.
  • 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565. (n.d.). PubChem.

Sources

Application Notes and Protocols for the Decarboxylation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Decarboxylation in Thiazole Chemistry

The 1,2-thiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The decarboxylation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid is a critical transformation, yielding 3-chloro-4-cyano-1,2-thiazole, a potentially valuable building block for the synthesis of novel therapeutic agents. The presence of the chloro and cyano groups offers versatile handles for further functionalization, making the efficient removal of the carboxylic acid group a key step in unlocking the synthetic potential of this intermediate.

This document provides a comprehensive guide to various methods for the decarboxylation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid. It is designed to equip researchers with the theoretical understanding and practical protocols necessary to select and execute the optimal decarboxylation strategy for their specific research needs. The methods discussed herein are based on established principles of organic chemistry and have been adapted for the specific electronic nature of the target substrate.

Method 1: Thermal Decarboxylation

Thermal decarboxylation is often the simplest method, relying on heat to extrude carbon dioxide. The ease of this reaction is highly dependent on the stability of the carbanionic intermediate formed upon CO₂ loss. For heteroaromatic carboxylic acids, the stability of this intermediate is influenced by the electronics of the ring system.[1][2] The electron-withdrawing nature of the thiazole ring, further enhanced by the chloro and cyano substituents, should facilitate the decarboxylation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid.

Causality Behind Experimental Choices

The choice of a high-boiling point, inert solvent is crucial to reach the required activation energy for decarboxylation without participating in side reactions. Quinoline is a common choice due to its high boiling point and its ability to act as a weak base, which can facilitate the reaction. The addition of a copper catalyst can significantly lower the reaction temperature and improve the yield by stabilizing the transition state.

Experimental Protocol: Thermal Decarboxylation

Materials:

  • 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid

  • Quinoline (high purity)

  • Copper(I) oxide (optional catalyst)

  • Hydrochloric acid (2 M)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (1 equivalent).

  • Add quinoline (5-10 volumes) to the flask.

  • (Optional) Add a catalytic amount of copper(I) oxide (0.05-0.1 equivalents).

  • Heat the reaction mixture to 180-220 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The evolution of CO₂ gas will be observed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into an excess of 2 M hydrochloric acid to neutralize the quinoline.

  • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 3-chloro-4-cyano-1,2-thiazole.

Workflow Diagram: Thermal Decarboxylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactant & Solvent (3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid + Quinoline) B Add Catalyst (Optional) (Copper(I) oxide) A->B C Heat to 180-220 °C (Inert Atmosphere) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool & Quench (2 M HCl) D->E F Extraction (DCM or EtOAc) E->F G Drying & Concentration F->G H Purification (Chromatography/Recrystallization) G->H I I H->I Final Product: 3-chloro-4-cyano-1,2-thiazole

Caption: Workflow for Thermal Decarboxylation.

Method 2: Acid-Catalyzed Decarboxylation

Acid-catalyzed decarboxylation proceeds via protonation of the carboxyl group, followed by the elimination of carbon dioxide.[3][4] This method is particularly effective for aromatic carboxylic acids where the aromatic ring can be protonated, facilitating the cleavage of the C-C bond.[5]

Causality Behind Experimental Choices

A strong, non-nucleophilic acid is required to protonate the carboxylic acid without causing unwanted side reactions. Sulfuric acid is a common choice. The reaction is typically carried out at elevated temperatures to provide the necessary activation energy.

Experimental Protocol: Acid-Catalyzed Decarboxylation

Materials:

  • 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid

  • Concentrated sulfuric acid

  • Ice-water bath

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, carefully add 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (1 equivalent) to concentrated sulfuric acid (5-10 volumes) at 0 °C.

  • Slowly warm the mixture to room temperature and then heat to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method 3: Copper-Catalyzed Decarboxylation

Copper catalysis is a powerful tool for decarboxylation, often allowing for milder reaction conditions compared to purely thermal methods.[6][7][8] The mechanism is thought to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an organocopper species, followed by protodemetalation.[9]

Causality Behind Experimental Choices

Copper(I) salts are generally more effective than copper(II) salts. The choice of ligand, such as 1,10-phenanthroline, can accelerate the reaction by stabilizing the copper intermediates. A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used.

Experimental Protocol: Copper-Catalyzed Decarboxylation

Materials:

  • 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • 1,10-Phenanthroline (optional ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (1 equivalent), copper(I) iodide (0.1-0.2 equivalents), 1,10-phenanthroline (0.2-0.4 equivalents, if used), and potassium carbonate (2 equivalents).

  • Add anhydrous DMF or DMSO.

  • Heat the reaction mixture to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography.

Mechanism: Copper-Catalyzed Decarboxylation

G Reactant R-COOH Intermediate1 [R-COO]⁻ Cu⁺ Reactant->Intermediate1 + Cu(I), Base Cu_cat Cu(I) Catalyst Base Base CO2 CO₂ Intermediate1->CO2 Intermediate2 R-Cu Intermediate1->Intermediate2 Decarboxylation Product R-H Intermediate2->Product Intermediate2->Product Solvent_H Solvent-H Cat_regen Cu(I) Catalyst

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-4-Cyanoisothiazole-5-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-chloro-4-cyanoisothiazole-5-carboxylic acid . This guide addresses the specific chemoselectivity challenges posed by the sensitive C4-nitrile group and the electron-deficient isothiazole ring.

Status: Operational | Tier: L3 (Process Optimization)

Executive Summary: The Yield Bottlenecks

The synthesis of 3-chloro-4-cyanoisothiazole-5-carboxylic acid typically proceeds via the chlorination of a 3-hydroxy precursor followed by ester hydrolysis, or via the Sandmeyer reaction of a 3-amino derivative.

Primary Failure Points:

  • The "Black Tar" Effect (Chlorination): Inefficient dehydroxy-chlorination of the 3-hydroxy intermediate using POCl

    
    , leading to polymerization.
    
  • The Hydrolysis Trap (Selectivity): Non-selective hydrolysis where the C4-cyano group is inadvertently converted to a primary amide (–CONH

    
    ) or carboxylic acid during the C5-ester saponification.
    
  • Decarboxylation: Thermal instability of the C5-carboxylic acid during workup.

Interactive Troubleshooting Modules

Module A: Optimizing the Chlorination Step (3-OH 3-Cl)

Context: You are converting ethyl 3-hydroxy-4-cyanoisothiazole-5-carboxylate to the chloro-derivative using phosphorus oxychloride (POCl


).

Q: My reaction mixture turns into a viscous black tar, and yield is <30%. What is happening? A: This is likely due to thermal degradation caused by uncontrolled exotherms or lack of a catalyst. The isothiazole ring is electron-deficient; without a catalyst, high temperatures are required, which degrade the nitrile.

Protocol Adjustment:

  • Switch to Vilsmeier-Haack Conditions: Do not use neat POCl

    
     at reflux. Add catalytic DMF  or Pyridine  (0.1 eq). This forms the active Vilsmeier reagent (chloroiminium ion), allowing the reaction to proceed at lower temperatures (60–80°C instead of 100°C+).
    
  • Solvent Buffer: Dilute with anhydrous acetonitrile or toluene . This acts as a heat sink.

  • Stepwise Addition: Add the base (pyridine/triethylamine) dropwise at 0°C before heating.

Q: I see incomplete conversion even after 12 hours. A: The 4-cyano group withdraws electrons, deactivating the 3-OH tautomer.

  • Fix: Add PCl

    
      (0.5 eq) alongside POCl
    
    
    
    . PCl
    
    
    is a more aggressive chlorinating agent that can drive the reaction to completion.
Module B: The "Nitrile Survival" Hydrolysis (Ester Acid)

Context: You need to hydrolyze the C5-ethyl ester to the acid without touching the C4-nitrile.

Q: The NMR shows a new peak at ~7.5 ppm (broad), and my nitrile stretch (2200 cm⁻¹) is weak. Did I make the amide? A: Yes. Standard NaOH/reflux conditions are too harsh. The hydroxide ion attacks the nitrile (C4) almost as fast as the ester (C5) because the ring nitrogen makes the nitrile highly electrophilic.

The "Lithium-Peroxide" Protocol (High Selectivity): Use LiOH instead of NaOH. Lithium coordinates tightly to the carboxylate, hindering attack on the nitrile.

ParameterStandard (Fail)Optimized (Pass)
Reagent NaOH / KOHLiOH·H

O
(1.1 eq)
Solvent Ethanol/WaterTHF / Water (4:1)
Temperature Reflux (80°C)0°C to 10°C
Time 2–4 HoursMonitor by TLC (approx. 30–60 min)

Alternative: The Trimethyltin Method (For Precious Scale) If LiOH fails, use Trimethyltin hydroxide (Me


SnOH)  in 1,2-dichloroethane at 80°C. This is highly specific for esters but requires toxic waste handling.
Module C: Purification & Isolation

Q: My product disappears during recrystallization. A: Isothiazole carboxylic acids are prone to decarboxylation upon prolonged heating, especially in acidic media.

  • Avoid: Boiling in high-boiling solvents (DMSO/DMF).

  • Preferred: Dissolve in minimal saturated NaHCO

    
     (cold), filter insoluble impurities, then acidify slowly with 1N HCl to pH 2–3 at 0°C . Filtration yields the pure acid.
    

Visual Workflow (Process Logic)

The following diagram illustrates the critical decision nodes for maximizing yield.

IsothiazoleSynthesis Start Precursor: Ethyl 3-hydroxy-4-cyano isothiazole-5-carboxylate Step1 Chlorination (POCl3) Start->Step1 Check1 Is mixture black/tarry? Step1->Check1 Fix1 Add cat. DMF Reduce Temp Check1->Fix1 Yes Intermediate Intermediate: Ethyl 3-chloro-4-cyano isothiazole-5-carboxylate Check1->Intermediate No (Clean) Fix1->Step1 Step2 Hydrolysis (Saponification) Intermediate->Step2 Check2 Nitrile Intact? Step2->Check2 Fix2 Switch to LiOH @ 0°C in THF Check2->Fix2 No (Amide formed) Final Target: 3-chloro-4-cyano isothiazole-5-carboxylic acid Check2->Final Yes Fix2->Step2

Caption: Decision logic for optimizing the chlorination and hydrolysis steps, highlighting corrective loops for common failure modes.

Detailed Experimental Protocol (Optimized)

Step 1: Catalytic Chlorination
  • Setup: Dry 3-neck flask, N

    
     atmosphere, reflux condenser.
    
  • Charge: 10.0 g of Ethyl 3-hydroxy-4-cyanoisothiazole-5-carboxylate suspended in 50 mL anhydrous Toluene.

  • Catalyst: Add 0.5 mL dry DMF (N,N-Dimethylformamide).

  • Reagent: Add 6.0 mL POCl

    
     (1.3 eq) dropwise at room temperature.
    
  • Reaction: Heat to 75–80°C . Monitor by TLC. Do not exceed 90°C.

  • Workup: Quench onto crushed ice (slowly!). Extract with Ethyl Acetate.[1] Wash with NaHCO

    
    . Dry and concentrate.
    
    • Target Yield: >85%[1][2][3][4]

Step 2: Chemoselective Hydrolysis
  • Charge: 5.0 g of Chloro-ester intermediate in 40 mL THF.

  • Cooling: Cool solution to 0°C (Ice bath).

  • Reagent: Add solution of LiOH·H

    
    O (1.05 eq) in 10 mL water dropwise over 20 mins.
    
  • Monitor: Stir at 0–5°C for 60 mins. Check TLC. If incomplete, warm to 10°C.

  • Isolation: Evaporate THF under reduced pressure (cold). Dilute residue with water. Wash with DCM (removes unreacted ester). Acidify aqueous layer with 1M HCl to pH 2. Filter the white precipitate.

    • Target Yield: >75%[2][3][5][6]

Frequently Asked Questions (FAQ)

Q: Can I use the Sandmeyer reaction instead of POCl3? A: Yes. If you start with the 3-amino derivative, you can use t-Butyl Nitrite (tBuONO) and CuCl2 in acetonitrile. This avoids the high heat of POCl


 but requires careful handling of diazonium intermediates. This route often gives higher purity but lower volume yield.

Q: Why is the 4-cyano group so unstable? A: The isothiazole ring is "pi-deficient" (similar to pyridine). This pulls electron density from the C4 position, making the nitrile carbon highly susceptible to nucleophilic attack by hydroxide ions. This is why Lithium (a harder Lewis acid) is preferred over Sodium/Potassium; it stabilizes the transition state of the ester hydrolysis without activating the nitrile as strongly.

Q: Is the final acid stable for storage? A: It is moderately stable. Store at -20°C under Argon. Avoid moisture, as the combination of the electron-withdrawing Cl and CN groups makes the carboxylic acid prone to spontaneous decarboxylation if wet.

References

  • Title: Preparation method of 3,4-dichloro-5-cyanoisothiazole.
  • Chlorination Methodology

    • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorin
    • Source: RSC Advances, 2023.
    • URL:[Link]

    • Relevance: Validates the mechanism of POCl3/DMF chlorin
  • Selective Hydrolysis

    • Title: Chemoselective Hydrolysis of Esters in the Presence of Nitriles.
    • Source: Scientific Upd
    • URL:[Link]

    • Relevance: Provides the LiOH/low-temperature protocol for preserving nitrile groups during saponific

Sources

Technical Support Center: Solubilization Strategies for Chloroisothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 3,4-Dichloroisothiazole-5-carboxylic acid (and analogs) Ticket Type: Technical Guide & Troubleshooting Priority: High (Experimental Blockage)[1][2]

Executive Summary & Core Challenge

The Paradox: Chloroisothiazole carboxylic acids (e.g., 3,4-dichloroisothiazole-5-carboxylic acid) present a classic "solubility paradox." The carboxylic acid group (


) is hydrophilic and ionizable, but the heterocyclic core is rendered highly lipophilic by the chlorine substituents and the aromatic sulfur-nitrogen ring.[2]

The Risk: Users often encounter "crashing out" (precipitation) when diluting organic stock solutions into aqueous biological media. Furthermore, while increasing pH improves solubility, the isothiazole ring is susceptible to nucleophilic attack and ring-opening in strongly alkaline environments, leading to silent experimental failure (degradation).[2]

This guide provides validated protocols to navigate this stability-solubility trade-off.

The Science of Solubility: pH and pKa[2]

To solubilize these compounds, you must exploit the Henderson-Hasselbalch relationship.[1][2] The goal is to convert the insoluble neutral acid (


) into the soluble carboxylate anion (

).[2]
  • Estimated pKa: The electron-withdrawing chlorine atoms and the heterocyclic ring lower the pKa of the carboxylic acid to approximately 2.5 – 3.5 (stronger than benzoic acid).[2]

  • Target pH: To achieve >99% ionization (maximum solubility), the solvent pH must be at least 2 units above the pKa. Therefore, a pH > 5.5 is required for aqueous stability.[1]

Visualization: The Solubility Equilibrium

The following diagram illustrates the critical transition from solid precipitate to dissolved anion.

SolubilityEquilibrium cluster_0 Critical Threshold: pH 5.5 Solid Solid Phase (Precipitate) Neutral Dissolved Neutral Species (HA) Low Solubility (< 1 mM) Solid->Neutral Dissolution (Slow) Neutral->Solid Precipitation Ionized Dissolved Anion (A⁻) High Solubility (> 50 mM) Neutral->Ionized Deprotonation (pH > pKa) Ionized->Neutral Protonation (pH < pKa)

Figure 1: The equilibrium shifts toward the soluble anion (


) only when pH exceeds the pKa.[2] In acidic media (pH < 3), the equilibrium shifts left, causing precipitation.[2]

Validated Solubilization Protocols

Protocol A: Preparation of Stock for Biological Assays (DMSO Method)

Best for: In vitro screening, cell culture spikes (final conc. < 1%).[2]

The "Cosolvent Crash" Warning: Isothiazoles are prone to immediate precipitation if a high-concentration DMSO stock is added quickly to a cold aqueous buffer.[1][2] The local concentration exceeds the solubility limit before mixing occurs.[2]

Step-by-Step:

  • Weighing: Weigh the target amount of chloroisothiazole carboxylic acid.

  • Primary Solubilization: Add 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–50 mM .[1] Vortex until the solution is perfectly clear.

    • Note: If slight turbidity persists, sonicate at 35°C for 5 minutes.

  • Quality Check: Inspect for "schlieren" lines or floating micro-crystals.[1]

  • Dilution (The Critical Step):

    • Pre-warm your aqueous media (PBS or culture media) to 37°C.[1]

    • Inject the DMSO stock under the surface of the stirring aqueous media.[2]

    • Do not drop the stock on top of the static liquid surface.[2]

Protocol B: Preparation of Aqueous Stock (Buffer Method)

Best for: Animal studies, large volume applications, chemical synthesis.[2]

Safety Note: Avoid using strong bases (e.g., 5M NaOH) directly on the solid, as high local pH can degrade the isothiazole ring [1].[2]

Step-by-Step:

  • Buffer Selection: Prepare a 50 mM Phosphate Buffer (pH 7.4) or Tris Buffer (pH 8.0) .[1]

  • Slurry Formation: Suspend the solid acid in a small volume of water (it will not dissolve yet).[2]

  • Titration: Add 1M NaOH dropwise with constant stirring. Monitor pH continuously.

    • Target: Stop adding base once the pH reaches 7.0–7.5 and the solution clears.[2]

    • Warning: Do not exceed pH 9.0.[1]

  • Filtration: Pass the solution through a 0.22 µm PVDF or PES filter to remove potential micro-aggregates before use.[1]

Troubleshooting & FAQs

Issue 1: "My compound precipitated when I added the DMSO stock to PBS."

Diagnosis: This is the "Solubility Paradox."[2] You likely exceeded the intrinsic solubility of the neutral species before the buffer could ionize the acid.[2] Corrective Action:

  • Check Buffer Strength: Ensure your PBS has enough buffering capacity to absorb the acidity of your compound.[2] If the pH of your PBS drops below 6.0 upon addition, the compound will crash out.[2]

  • Intermediate Dilution: Dilute your DMSO stock 1:10 with 50% PEG-400/Water first, then dilute that into your final assay buffer. PEG acts as a bridge solvent.[1]

Issue 2: "The solution turned yellow/brown after sitting at pH 10."

Diagnosis: Chemical Degradation.[1] The isothiazole ring is electrophilic.[2] At high pH, hydroxide ions (


) attack the sulfur-nitrogen bond, leading to ring opening and the formation of decomposition products (often thiols or nitriles) [2].[1][2]
Corrective Action: 
  • Never store these compounds at pH > 9.[1]

  • Prepare aqueous solutions fresh.[1]

  • If higher pH is required for dissolution, immediately back-titrate to pH 7.4.[1][2]

Issue 3: "Can I use Ethanol instead of DMSO?"

Answer: Yes, but with caution. Chloroisothiazole carboxylic acids are soluble in ethanol.[1] However, ethanol is volatile and can cause "edge effects" in microplates (evaporation leads to precipitation). DMSO is preferred for screening; Ethanol is preferred if DMSO toxicity is a concern for your specific cell line.[1]

Decision Tree: Choosing the Right Solvent System

Use this logic flow to determine the safest solubilization route for your experiment.

SolventDecision Start Start: Solid Chloroisothiazole Acid CheckAssay Is DMSO tolerated in your assay? Start->CheckAssay YesDMSO Yes (up to 1%) CheckAssay->YesDMSO Yes NoDMSO No (In vivo / Sensitive Cells) CheckAssay->NoDMSO No RouteA Route A: DMSO Stock (Dissolve at 50mM in DMSO) YesDMSO->RouteA RouteB Route B: Aqueous Salt Form NoDMSO->RouteB FinalA Dilute into Media (Inject under surface) RouteA->FinalA StepB1 Suspend in Water RouteB->StepB1 StepB2 Add 1 eq. NaOH or Arginine (Keep pH < 9.0) StepB1->StepB2 FinalB Sterile Filter (0.22 µm) Use immediately StepB2->FinalB

Figure 2: Decision matrix for selecting the appropriate solubilization vehicle based on assay tolerance.

References

  • Isothiazole Chemistry & Stability

    • Source: Joule, J.A., Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley. (Discusses the susceptibility of the isothiazole ring to nucleophilic attack at the sulfur/nitrogen bond in alkaline media).

    • Context: Supports the warning against using high pH (>9) which causes ring cleavage.[2]

  • Solubility of Heterocyclic Carboxylic Acids

    • Source: Yalkowsky, S.H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[1]

    • Context: Provides the theoretical basis for the log-linear relationship between solubility and pH for ionizable drugs.[1][2]

  • Specific Compound Data (3,4-Dichloroisothiazole-5-carboxylic acid)

    • Source: ChemicalBook & Sigma-Aldrich Technical Data Sheets (CAS 18480-53-0).[1][2]

    • Context: Confirms the physical state (solid) and the necessity of base for aqueous dissolution.[2]

  • Biological Assay Solubilization Techniques

    • Source: Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

    • Context: Validates the "DMSO spike" method and the use of cosolvents like PEG-400 to prevent precipit

Sources

Technical Support Center: Synthesis and Purification of 3-Chloro-4-Cyanoisothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-4-cyanoisothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a particular focus on the identification and removal of the critical regioisomeric impurity, 5-chloro-4-cyanoisothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-chloro-4-cyanoisothiazole and what are the key challenges?

A common and effective method for the synthesis of 3-chloro-4-cyanoisothiazole involves the reaction of an appropriate dicyanoenamine precursor with a sulfur chlorinating agent, such as sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂). The primary challenge in this synthesis is the frequent co-production of the undesired regioisomer, 5-chloro-4-cyanoisothiazole. The separation of these two isomers can be non-trivial due to their similar physical and chemical properties.

Q2: Why is the 5-chloro-4-cyanoisothiazole regioisomer formed during the synthesis?

The formation of the 5-chloro regioisomer is a direct consequence of the reaction mechanism between the dicyanoenamine and the sulfur chlorinating agent. The cyclization can proceed through two different pathways, leading to the two possible regioisomers. The regioselectivity of this reaction is influenced by factors such as the electronic and steric properties of the substituents on the enamine, the specific sulfur chloride reagent used, reaction temperature, and solvent polarity. A deeper understanding of the reaction mechanism is crucial for minimizing the formation of the unwanted isomer.

Q3: How can I confirm the presence of the 5-chloro regioisomer in my product mixture?

The presence of the 5-chloro-4-cyanoisothiazole impurity can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the two isomers. The chemical shifts of the protons and carbons on the isothiazole ring will be different for each regioisomer due to the different electronic environments created by the positions of the chloro and cyano groups.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate the two isomers, showing distinct peaks for each.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the volatile isomers, and the mass spectrometer will provide fragmentation patterns that can help in identifying each compound.[1][2]

Q4: What are the general strategies for removing the 5-chloro regioisomer?

The primary methods for removing the 5-chloro-4-cyanoisothiazole impurity are:

  • Fractional Crystallization: This technique exploits the potential differences in the solubility of the two isomers in a specific solvent or solvent mixture.[3][4][5][6] By carefully controlling the temperature and concentration, it is often possible to selectively crystallize the desired 3-chloro isomer, leaving the 5-chloro isomer in the mother liquor.

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities. By selecting an appropriate stationary phase (e.g., silica gel) and a suitable mobile phase, the two isomers can be separated based on their differential adsorption to the stationary phase.

Troubleshooting Guide: Removing Regioisomers in 3-Chloro-4-Cyanoisothiazole Synthesis

This guide provides a systematic approach to identifying, quantifying, and removing the 5-chloro-4-cyanoisothiazole regioisomer.

Problem: My final product of 3-chloro-4-cyanoisothiazole synthesis shows the presence of an impurity with the same mass, suspected to be the 5-chloro regioisomer.
Step 1: Identification and Quantification of the Regioisomer

The first crucial step is to unequivocally identify and quantify the regioisomeric impurity.

Caption: Workflow for the identification and quantification of regioisomers.

Detailed Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • High-Performance Liquid Chromatography (HPLC):

    • Column Selection: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. A gradient elution may be necessary to achieve optimal separation.

    • Detection: UV detection at a wavelength where both isomers absorb is suitable.

    • Quantification: The peak area of each isomer can be used to determine their relative ratio in the mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): [1][12][13]

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Temperature Program: A temperature gradient is usually employed to ensure good separation.

    • Analysis: The retention times of the two isomers will likely be different. The mass spectrometer will show the same molecular ion for both, but the fragmentation patterns might have subtle differences that can aid in identification.

Step 2: Strategies for Minimizing Regioisomer Formation

Controlling the reaction conditions can significantly influence the regioselectivity of the synthesis.

Reaction Mechanism and Regioselectivity:

The reaction of a dicyanoenamine with a sulfur chlorinating agent proceeds via an electrophilic attack of the sulfur species on the enamine, followed by cyclization and elimination. The regioselectivity is determined by which nitrogen atom of the enamine attacks the sulfur atom during the cyclization step.

G cluster_0 Reaction Pathway A Dicyanoenamine C Electrophilic Addition A->C B Sulfur Dichloride (SCl₂) B->C D Cyclization Intermediate C->D E Pathway 1 D->E F Pathway 2 D->F G 3-Chloro-4-cyanoisothiazole (Desired) E->G H 5-Chloro-4-cyanoisothiazole (Impurity) F->H

Sources

recrystallization solvents for high purity 3-chloro-4-cyanoisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Recrystallization & Purification of 3-Chloro-4-cyanoisothiazole-5-carboxylic acid

Executive Summary & Compound Profile

Target Compound: 3-Chloro-4-cyanoisothiazole-5-carboxylic acid CAS Registry Number: 269400-52-4 Chemical Class: Isothiazole derivatives / Heterocyclic carboxylic acids Critical Impurities: 3,4-Dichloroisothiazole derivatives (starting material carryover), hydrolysis byproducts (amides/diacids), and regioisomers.

This guide provides a systematic approach to purifying 3-chloro-4-cyanoisothiazole-5-carboxylic acid. Due to the presence of the labile nitrile group at position 4 and the acidic functionality at position 5, standard recrystallization protocols must be adapted to prevent hydrolysis while ensuring effective impurity rejection.

Solvent Selection Strategy

The purification strategy relies on the compound's amphiphilic nature—the carboxylic acid provides a handle for aqueous manipulation, while the chloro-cyano core dictates solubility in organic media.

Table 1: Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityMechanistic Insight
Water / NaHCO₃ (aq) Primary Purification Excellent Exploits the pKa (~3.5–4.0) of the carboxylic acid.[1][2][3] Dissolution in mild base allows filtration of non-acidic impurities before reprecipitation.
Ethanol / Water (9:1) Recrystallization High Classic solvent/anti-solvent pair. The compound is soluble in hot ethanol; water reduces solubility upon cooling, forcing crystallization.
Ethyl Acetate / n-Heptane Polishing Medium Good for removing non-polar organic impurities. Requires careful control of the anti-solvent (heptane) addition rate to prevent "oiling out."
Acetonitrile Alternative Medium Useful if the compound is highly soluble in alcohols. High polarity aligns with the cyano group, but recovery yields can be lower.
Strong Base (NaOH/KOH) Contraindicated Avoid Risk of Hydrolysis: High pH and heat can hydrolyze the 4-cyano group to an amide or carboxylic acid, destroying the product.

Detailed Experimental Protocols

Protocol A: Acid-Base Reprecipitation (Chemical Purity Focus)

Recommended as the first step for crude material (<95% purity).

  • Dissolution: Suspend the crude solid in 5% aqueous Sodium Bicarbonate (NaHCO₃) (10 mL per gram of solid). Stir at room temperature until dissolution is complete.

    • Note: Avoid heating to prevent nitrile hydrolysis.

  • Filtration: Filter the solution through a Celite pad or sintered glass funnel to remove undissolved solids (non-acidic impurities).

  • Precipitation: Slowly add 1N Hydrochloric Acid (HCl) to the filtrate with vigorous stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water (2x), and dry under vacuum at 40°C.

Protocol B: Thermal Recrystallization (Crystal Form & High Purity)

Recommended for polishing (>98% target).

  • Saturation: Dissolve the dried solid from Protocol A in the minimum amount of boiling Ethanol (absolute) .

  • Anti-solvent Addition: Remove from heat. Add hot Water dropwise until a faint turbidity persists.

  • Clarification: Add 1-2 drops of Ethanol to restore clarity.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4–12 hours.

  • Harvest: Filter the crystals and wash with a cold Ethanol/Water (1:1) mixture.

Troubleshooting Guide (Q&A)

Q1: The compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

  • Cause: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/cooled too fast.

  • Solution:

    • Reheat the mixture until the oil dissolves.

    • Add more solvent (dilute the system slightly).

    • Seed the solution: Add a tiny crystal of pure product to the cooling solution at a temperature just below the boiling point but above the oiling temperature.

    • Cool much slower (wrap the flask in foil or a towel).

Q2: My yield is very low after acid-base precipitation.

  • Cause: The compound might be partially soluble in water, or the pH wasn't lowered enough.

  • Solution:

    • Ensure the final pH is clearly acidic (pH < 2) to fully protonate the carboxylic acid.

    • Saturate the aqueous filtrate with Sodium Chloride (NaCl) (salting out) and extract with Ethyl Acetate to recover the remaining product.

Q3: The product has a persistent yellow/brown color.

  • Cause: Trace oxidation products or polymeric impurities.

  • Solution: Perform a charcoal treatment during the hot filtration step of Protocol B. Add activated carbon (5 wt%), stir for 10 mins at reflux, and filter while hot through Celite before cooling.

Q4: Can I use NaOH instead of NaHCO₃ for dissolution?

  • Scientific Warning: While NaOH dissolves the acid faster, the high local pH significantly increases the risk of nitrile hydration (converting -CN to -CONH₂). Always use the mildest base possible (NaHCO₃ or Na₂CO₃) and avoid heat during the basic phase.

Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying 3-chloro-4-cyanoisothiazole-5-carboxylic acid, ensuring decision-making is based on impurity profile and yield requirements.

PurificationWorkflow Start Crude 3-Chloro-4-cyanoisothiazole- 5-carboxylic acid SolubilityCheck Check Solubility in 5% NaHCO3 (aq) Start->SolubilityCheck Insoluble Insoluble Residue (Discard) SolubilityCheck->Insoluble Filter off solids Soluble Soluble Filtrate (Product is dissolved) SolubilityCheck->Soluble Filtrate Acidify Acidify with 1N HCl to pH 1-2 Soluble->Acidify Precipitate Collect Precipitate (Acid-Base Purified) Acidify->Precipitate PurityCheck Purity > 98%? Precipitate->PurityCheck Recrystallize Recrystallize: Ethanol/Water (9:1) PurityCheck->Recrystallize No FinalProduct Final High Purity Product PurityCheck->FinalProduct Yes Recrystallize->FinalProduct

Figure 1: Purification decision tree emphasizing the protection of the nitrile group and removal of non-acidic impurities.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Thieme Chemistry. (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Nitrogen. Thieme. (Reference for general isothiazole stability and reactivity).

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for 3-chloro-4-cyanoisothiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3-chloro-4-cyanoisothiazole-5-carboxylic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing different analytical approaches with supporting data to build a method that is not only effective but also reliable and reproducible.

Part 1: Understanding the Analyte - The Foundation of a Robust Method

The molecular structure of 3-chloro-4-cyanoisothiazole-5-carboxylic acid dictates our entire chromatographic strategy. Its key features are:

  • An Isothiazole Ring: A heterocyclic, aromatic ring system that provides a degree of hydrophobicity and a strong chromophore for UV detection.

  • A Carboxylic Acid Group (-COOH): This is the most influential functional group for reversed-phase HPLC. As an acidic moiety, its ionization state is highly dependent on the pH of the mobile phase.

  • Chloro (-Cl) and Cyano (-CN) Groups: These electron-withdrawing groups influence the molecule's overall polarity and electronic properties, including its pKa and UV absorbance.

The central challenge in analyzing this molecule is managing the polarity of the carboxylic acid. In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions. An ionized analyte (-COO⁻) is highly polar and will have very weak retention on a non-polar stationary phase, often eluting at or near the void volume with poor peak shape.[1] To achieve adequate retention and sharp, symmetrical peaks, we must suppress the ionization of the carboxylic acid by controlling the mobile phase pH.[2][3] This is achieved by setting the mobile phase pH to a value at least 1.5 to 2 units below the analyte's pKa, ensuring it exists predominantly in its more hydrophobic, protonated (-COOH) form.[1][3]

Part 2: The Method Development Workflow

A systematic approach is crucial for efficient and effective method development. The process involves an initial screening of columns and mobile phase conditions, followed by systematic optimization to achieve the desired separation criteria.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polar, Acidic) Column Column Selection (C18, Polar-Modified, Phenyl) Analyte->Column Guides choice MobilePhase Initial Mobile Phase (Acidic pH, ACN/Water) Column->MobilePhase Defines starting point Optimize_pH pH Optimization (2.5 vs 4.5 vs 7.0) MobilePhase->Optimize_pH Optimize_Gradient Gradient/Isocratic Tuning Optimize_pH->Optimize_Gradient Optimize_Flow Flow Rate & Temperature Optimize_Gradient->Optimize_Flow FinalMethod Final Method Definition Optimize_Flow->FinalMethod Validation Method Validation (ICH Guidelines) FinalMethod->Validation

Caption: A systematic workflow for HPLC method development.

Part 3: Stationary Phase Selection - A Comparative Analysis

The choice of stationary phase is critical for achieving retention and selectivity, especially for polar compounds.[4][5] A standard C18 column may fail to provide adequate retention for our analyte when using highly aqueous mobile phases, a phenomenon known as "phase collapse" or "dewetting".[6][7] Therefore, comparing a standard C18 with columns specifically designed for polar analytes is essential.

We will compare three common reversed-phase columns:

  • Standard C18: The industry workhorse, providing high hydrophobicity.

  • Polar-Embedded C18 (AQ-type): Contains polar groups embedded within the alkyl chains, making it resistant to phase collapse and enhancing retention for polar molecules.[7][8]

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions between the phenyl ligands and the analyte's aromatic isothiazole ring. These columns are also stable in 100% aqueous mobile phases.[9]

Experimental Protocol: Column Screening
  • Analyte Preparation: Prepare a 100 µg/mL stock solution of 3-chloro-4-cyanoisothiazole-5-carboxylic acid in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • Mobile Phase B: Acetonitrile

  • HPLC Conditions:

    • Columns: (1) Standard C18, (2) Polar-Embedded C18, (3) Phenyl-Hexyl (all 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 5 minutes.

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 275 nm (determined via PDA scan).

Comparative Data: Column Performance
Column TypeRetention Time (min)USP Tailing (Asymmetry)Theoretical Plates (N)Rationale for Performance
Standard C18 2.81.84500Poor retention due to the analyte's polarity, even with ionization suppressed. Potential for phase collapse at low %B.
Polar-Embedded C18 7.5 1.2 11500 Excellent retention and peak shape. The polar-embedded phase is fully wetted, allowing for strong interaction with the analyte.[8]
Phenyl-Hexyl 6.21.39800Good retention due to mixed-mode interactions (hydrophobic and π-π). Offers alternative selectivity if impurities are present.[9]

Part 4: Mobile Phase Optimization - The Power of pH

As established, mobile phase pH is the most powerful tool for controlling the retention of our acidic analyte.[10][11] An experiment demonstrating the effect of pH will validate our initial choice of acidic conditions and underscore the importance of proper buffering for method robustness.

pHEffect Effect of pH on Analyte Ionization and Retention cluster_LowpH Low pH (e.g., 2.5) cluster_HighpH High pH (e.g., 7.0) Low_Analyte Analyte: -COOH (Neutral) Low_C18 High_Analyte Analyte: -COO⁻ (Anionic) Low_Analyte->High_Analyte   pH >> pKa    Low_Interaction Strong Hydrophobic Interaction (GOOD RETENTION) High_Interaction Weak Interaction / Repulsion (POOR RETENTION) High_C18

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Chloroisothiazole Derivatives (CMIT/MIT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloroisothiazoles, specifically Methylchloroisothiazolinone (CMIT) and its non-chlorinated analog Methylisothiazolinone (MIT) , are ubiquitous biocides used in personal care products and industrial formulations. Their analysis is critical due to high sensitization potential.

This guide moves beyond basic identification, offering a mechanistic comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] While EI provides structural "fingerprinting" via extensive fragmentation, ESI-MS/MS is the industry standard for trace quantification in complex matrices. We focus here on the fragmentation logic required to validate these compounds in regulatory workflows.

The Chlorine Signature: Isotopic Validation

Before interpreting fragmentation, the analyst must validate the precursor ion using the chlorine isotopic signature. This is the primary "self-validating" step in any chloroisothiazole workflow.

  • Mechanism: Chlorine exists naturally as

    
     (75.78%) and 
    
    
    
    (24.22%).
  • Observation: Any intact chloroisothiazole ion will exhibit a characteristic 3:1 intensity ratio between the

    
     and 
    
    
    
    peaks.
  • Application:

    • CMIT (

      
      ):  In ESI, look for 
      
      
      
      at m/z 150 and the isotope at m/z 152 (approx. 33% intensity of the base peak).
    • MIT (

      
      ):  Lacks this pattern; the 
      
      
      
      peak is driven solely by
      
      
      and
      
      
      contributions.

Critical Check: If your putative CMIT peak does not show this 3:1 ratio, it is likely a matrix interference or a non-halogenated isobar.

Technique Comparison: EI vs. ESI

The choice of ionization source dictates the fragmentation pathway and the type of data obtained.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy State Hard Ionization (70 eV). Imparts high internal energy.Soft Ionization . Low internal energy transfer.[2]
Primary Ion Radical Cation (

).
Protonated Molecule (

) or Adducts (

).[2]
Fragmentation Extensive in-source fragmentation.[3]Minimal in-source. Requires Collision Induced Dissociation (CID).
Key Utility Structural elucidation; Library matching (NIST).[1]Trace quantification; Analysis in liquid matrices.
Limit of Detection Higher (typically ppm range).Lower (ppb/ppt range) using MRM.

Fragmentation Pathways & Mechanisms

Understanding the causality of bond breaking allows for robust method development.

ESI-MS/MS Pathway (Quantitation Focus)

In LC-MS/MS, we utilize Multiple Reaction Monitoring (MRM) . The precursor ion is selected in Q1, fragmented in Q2, and product ions are filtered in Q3.

The CMIT Pathway (Precursor m/z 150):

  • Primary Loss (-Cl): The weakest bond in the protonated system is often the

    
     bond. Cleavage yields the fragment at m/z 115 .
    
  • Secondary Loss (-CO): The resulting isothiazolone ring is unstable and ejects Carbon Monoxide (CO, 28 Da), yielding the ion at m/z 87 .

  • Ring Cleavage: Alternative pathways involve the opening of the N-S bond, a common stress point in isothiazoles.

The MIT Pathway (Precursor m/z 116):

  • Ring Opening: Lacking the labile chlorine, MIT fragmentation is driven by ring cleavage and loss of small neutrals (e.g.,

    
    ), leading to characteristic ions at m/z 99  and m/z 85 .
    
Fragmentation Logic Diagram

The following diagram illustrates the validated fragmentation pathway for CMIT, derived from collision-induced dissociation (CID) studies.

CMIT_Fragmentation Precursor Precursor Ion [M+H]+ m/z 150 (Intact CMIT) Intermed Fragment Ion m/z 115 (Des-chloro analog) Precursor->Intermed Loss of Cl (-35 Da) Product2 Product Ion m/z 135 (Loss of CH3) Precursor->Product2 Loss of Methyl (-15 Da) Product1 Product Ion m/z 87 (Ring Cleavage) Intermed->Product1 Loss of CO (-28 Da)

Caption: Figure 1 visualizes the stepwise degradation of CMIT under Collision Induced Dissociation (CID), highlighting the transitions used for MRM quantitation.

Experimental Protocol: LC-MS/MS Quantitation

This protocol is designed for trace analysis in cosmetic or environmental matrices, ensuring minimal interference.

Phase 1: System Setup
  • Instrument: Triple Quadrupole MS (QqQ) coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.4 mL/min.

Phase 2: MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temperature: 350°C (High temp required for aqueous mobile phases).

  • Cone Gas: Nitrogen (prevents source fouling).

Phase 3: MRM Transition Table

Use these specific transitions for method programming. The "Quantifier" is the most intense/stable peak; "Qualifier" ions confirm identity.

AnalytePrecursor (

)
Product Ion (

)
TypeCollision Energy (eV)
MIT 116.099.0 Quantifier15-20
85.0Qualifier25-30
CMIT 150.087.0 Quantifier20-25
115.0Qualifier15-20
135.0Qualifier10-15

Note: The transition


 is often preferred for quantitation in dirty matrices because the loss of both Cl and CO is highly specific, reducing background noise compared to the 

(methyl loss) transition.

Data Presentation: Comparative Ion Abundance

When analyzing unknown samples, compare your relative abundance to this standard profile to confirm purity.

Table 2: Relative Ion Abundance (ESI-MS/MS @ 20eV)

m/z (Fragment)Relative Intensity (%)Structural Assignment
150 100 (if low CE)Precursor

115 60 - 80Loss of Cl radical/group
87 40 - 100Loss of Cl + CO (Quant Ion)
135 10 - 30Loss of Methyl (

)

References

  • Yustina, Y., et al. (2025). "Identification and Determination of Methylisothiazolinone and Chloromethylisothiazolinone in Cosmetics by Liquid Chromatography Tandem Mass Spectrometry."[4][5] Indonesian Journal of Pharmacy.

  • BenchChem. "Application Notes and Protocols for LC-MS/MS Analysis of Methylchloroisothiazolinone in Complex Matrices."

  • Lee, J., et al. "Screening and detection of methylisothiazolinone and chloromethylisothiazolinone in cosmetics by UPLC-MS/MS." Korea Science.

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Chloroisothiazoles."

Sources

A Comparative Guide to the Crystal Structure Analysis of Chloro-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Thiazoles are a cornerstone of heterocyclic chemistry, with their derivatives playing a significant role in medicinal chemistry and drug design.[1] The spatial arrangement of atoms within a crystal lattice, elucidated through single-crystal X-ray diffraction, provides invaluable insights into intermolecular interactions, polymorphism, and solid-state stability, all of which are critical parameters in drug development.

The Significance of Crystal Structure Analysis in Drug Development

The three-dimensional structure of an active pharmaceutical ingredient (API) in its solid state dictates many of its physicochemical properties, including solubility, dissolution rate, and bioavailability. Crystal structure analysis is, therefore, not merely an academic exercise but a critical component of the drug development pipeline. It allows for the identification of the most stable polymorphic form, the understanding of hydration and solvation phenomena, and the rational design of new chemical entities with improved properties.

Experimental Protocol: Single-Crystal X-ray Diffraction of 2-chloro-5-chloromethyl-1,3-thiazole

The determination of the crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole serves as an exemplary workflow for researchers in the field. The following protocol is a synthesis of established crystallographic methodologies.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For 2-chloro-5-chloromethyl-1,3-thiazole, suitable crystals were obtained by the slow evaporation of an ethanol solution.[2]

Protocol:

  • Dissolve the synthesized compound (0.2 g) in a minimal amount of a suitable solvent, such as ethanol (25 mL).[2]

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container for the formation of well-defined single crystals over several days.

  • Carefully select a crystal with dimensions suitable for X-ray diffraction (e.g., 0.30 x 0.20 x 0.10 mm).[2]

Data Collection

The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and diffraction patterns are collected at various orientations.

Instrumentation:

  • Diffractometer: Enraf–Nonius CAD-4 diffractometer[2]

  • X-ray Source: Mo Kα radiation[2]

  • Temperature: 293 K[2]

Procedure:

  • Mount a suitable single crystal on a glass fiber or a cryoloop.

  • Center the crystal in the X-ray beam.

  • Collect a series of diffraction images by rotating the crystal.

  • Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices.

Structure Solution and Refinement

The collected data is then used to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining their atomic parameters.

Software:

  • Structure Solution: SHELXS97[2]

  • Structure Refinement: SHELXL97[2]

  • Molecular Graphics: SHELXTL[2]

Workflow:

  • Space Group Determination: The diffraction data is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Visualizing the Workflow

The following diagram illustrates the key stages of the single-crystal X-ray diffraction workflow.

Crystal_Structure_Analysis_Workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis Dissolution Dissolution Synthesis->Dissolution Evaporation Evaporation Dissolution->Evaporation Crystal_Selection Crystal_Selection Evaporation->Crystal_Selection Mounting Mounting Crystal_Selection->Mounting Diffraction Diffraction Mounting->Diffraction Data_Integration Data_Integration Diffraction->Data_Integration Space_Group Space_Group Data_Integration->Space_Group Structure_Solution Structure_Solution Space_Group->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

Workflow for Single-Crystal X-ray Diffraction.

Crystallographic Data for 2-chloro-5-chloromethyl-1,3-thiazole

The key crystallographic parameters for 2-chloro-5-chloromethyl-1,3-thiazole are summarized in the table below.[2]

ParameterValue
Chemical FormulaC₄H₃Cl₂NS
Molecular Weight168.03
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.2430 (8)
b (Å)17.151 (3)
c (Å)9.1640 (18)
β (°)96.82 (3)
Volume (ų)662.2 (2)
Z4
Temperature (K)293
RadiationMo Kα
μ (mm⁻¹)1.18
R[F² > 2σ(F²)]0.043
wR(F²)0.151

Structural Analysis and Comparison

The crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole reveals a planar thiazole ring, with the chloromethyl carbon and the chlorine atom at the 2-position lying close to the mean plane of the ring.[2] This planarity is a common feature of thiazole derivatives and is indicative of the aromatic character of the thiazole ring.[3]

A notable feature of the crystal packing of 2-chloro-5-chloromethyl-1,3-thiazole is the absence of classical hydrogen bonds.[2] This is in contrast to other thiazole derivatives, such as thiazole-5-carboxylic acid, where hydrogen bonding plays a significant role in the supramolecular assembly. In the case of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the molecular packing is dominated by C—H⋯π interactions.[4]

The comparison of these structures highlights the profound impact of substituent groups on the intermolecular interactions and, consequently, the crystal packing. The presence of a carboxylic acid group, for instance, introduces a strong hydrogen bond donor and acceptor, leading to distinct packing motifs compared to a chloromethyl-substituted derivative.

Conclusion

This guide has provided a comprehensive overview of the crystal structure analysis of a representative chloro-substituted thiazole, 2-chloro-5-chloromethyl-1,3-thiazole. The detailed experimental protocol and the comparative analysis of its structural features underscore the importance of single-crystal X-ray diffraction in modern drug discovery and development. By understanding the principles of crystal engineering and the nature of intermolecular forces, researchers can rationally design and select drug candidates with optimal solid-state properties.

References

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Chloro-4-Cyano-1,2-Thiazole-5-Carboxylic Acid

[1]

Executive Summary & Immediate Action

3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid is a poly-functionalized heterocyclic intermediate often used in the synthesis of agrochemicals (fungicides) and pharmaceuticals (antivirals).[1] Its disposal requires strict adherence to Halogenated Organic Acid protocols due to the presence of a chlorine atom, a nitrile moiety, and an acidic carboxyl group on an isothiazole ring.

Critical Directive: Do NOT commingle this substance with non-halogenated solvents or strong oxidizers. The simultaneous presence of the nitrile (cyano) group and the isothiazole ring creates a risk of toxic gas evolution (HCN, SOx, NOx, HCl) if subjected to improper incineration or incompatible chemical mixing.

Chemical Profile & Hazard Assessment

Understanding the molecular architecture is essential for safe handling. This molecule is not just "organic waste"; it is a reactive intermediate .

FeatureStructural ImplicationDisposal Consequence
Isothiazole Ring 1,2-Thiazole core (N-S bond).[1] Biologically active; potential sensitizer.High Aquatic Toxicity. Must never enter municipal sewage systems.
C-3 Chlorine Halogenated carbon.[1]Requires Halogenated Waste stream (requires scrubbers during incineration to capture HCl).
C-4 Nitrile (CN) Electron-withdrawing group.[1]Cyanide Potential. While aromatic nitriles are stable, mixing with strong acids/oxidizers under heat can theoretically release HCN.
C-5 Carboxylic Acid Acidic proton donor (pKa ~3.0–4.0).Corrosive. Must be segregated from bases to prevent uncontrolled exothermic neutralization in waste drums.
Mechanism of Hazard

The electron-withdrawing nature of the nitrile and chlorine groups significantly increases the acidity of the carboxylic acid compared to unsubstituted thiazoles. Furthermore, isothiazoles are susceptible to nucleophilic attack at the sulfur atom, which can lead to ring opening and the formation of reactive thio-compounds.

Expert Insight: In my experience with isothiazole scaffolds, the primary operational risk is not spontaneous explosion, but unintended mobilization . If disposed of in aqueous basic waste, the acid deprotonates, becoming highly water-soluble and difficult to extract, potentially contaminating aqueous waste streams that are not destined for high-temperature incineration.

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized.

A. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or amber glass.[1] Avoid metal containers as the acidic nature of the compound may corrode steel over time.

  • Labeling: Clearly mark as "Solid Waste - Halogenated / Toxic." [1]

  • Segregation: Keep separate from strong reducers (e.g., hydrides) which could react with the nitrile group.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility:

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.

    • Incompatible: Aqueous Bleach (NaOCl) – risk of chloramine formation or oxidation of the sulfur ring; Strong Bases (NaOH/KOH) – generates heat.

  • pH Check: If the solution is aqueous, ensure pH is < 9 to prevent solubilization and mobilization, unless the entire aqueous stream is designated for hazardous incineration.

Disposal Workflow (Step-by-Step)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (Toxic/Corrosive).

Step 1: Waste Stream Identification

Classify the material based on the mixture:

  • Scenario A (Solid/Pure): Assign to Solid Hazardous Waste .

  • Scenario B (Solution > 2% Halogen): Assign to Halogenated Solvent Waste .

  • Scenario C (Aqueous Mixture): Assign to Aqueous Toxic Waste (Do not pour down drain).

Step 2: Packaging
  • Solids: Double-bag in 6-mil polyethylene bags or place in a wide-mouth HDPE jar.

  • Liquids: Use a chemically resistant carboy (e.g., Nalgene). Do not fill > 90% to allow for vapor expansion.

Step 3: Labeling

Attach a hazardous waste tag with the following constituents listed explicitly:

  • 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid[1]

  • [Solvent Name, if applicable]

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Irritant[2]

Step 4: Storage

Store in a Satellite Accumulation Area (SAA) .

  • Secondary Containment: Essential. Use a polyethylene tray.

  • Incompatibility: Store away from the "Base/Caustic" waste stream.

Visualized Decision Matrix

The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflowcluster_warningCRITICAL SEGREGATIONStartWaste Generation:3-Cl-4-CN-1,2-thiazole-5-COOHStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidSolidLiquidIn Solution / MixtureStateCheck->LiquidLiquidSolidPackPack in HDPE Jar orDouble-Bag (6-mil)Solid->SolidPackSolventCheckSolvent Type?Liquid->SolventCheckDestruction1Stream: Halogenated SolidsDestruction: Incineration w/ ScrubberSolidPack->Destruction1HaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvContains HalogensNonHaloSolvNon-Halogenated(MeOH, EtOAc)SolventCheck->NonHaloSolvNo HalogensAqueousAqueous StreamSolventCheck->AqueousWater BasedDestruction2Stream: Halogenated SolventsDestruction: High-Temp IncinerationHaloSolv->Destruction2NonHaloSolv->Destruction2Must move to Halo streamdue to solute Cl atomDestruction3Stream: Aqueous ToxicDestruction: Chemical Treatment/IncinerationAqueous->Destruction3WarningDO NOT MIX WITH:1. Strong Bases (Exotherm)2. Bleach (Oxidation/Gas)3. Cyanide Salts

Figure 1: Decision matrix for segregating isothiazole derivatives. Note that even if dissolved in non-halogenated solvents, the presence of the chlorine atom on the solute often mandates disposal in the Halogenated Waste stream to protect incinerator integrity.

Emergency Spill Response

In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to dust or vapors.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is fine, use a N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Scoop into a waste jar.

    • Liquid: Absorb with vermiculite or chemically inert pads . Do not use basic neutralizers (like sodium bicarbonate) immediately unless you are in a fume hood, as this may generate CO2 mist carrying the compound.

  • Decontamination: Wipe the surface with a dilute soap solution. Do not use bleach (NaOCl) as it may react with the sulfur/nitrogen heterocycle.

References

  • PubChem. 2-Chloro-thiazole-5-carboxylic acid (Analogous Compound Safety Data).[1] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[3] [Link]

  • Princeton University EHS. Waste Removal and Waste Streams Guide. (Standard academic protocol for halogenated segregation). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.